Setileuton tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1137737-87-1 |
|---|---|
Molecular Formula |
C29H25F4N3O7S |
Molecular Weight |
635.6 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7-[[[5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl]amino]methyl]chromen-2-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C22H17F4N3O4.C7H8O3S/c1-2-21(31,22(24,25)26)19-28-29-20(33-19)27-11-12-3-8-15-16(10-18(30)32-17(15)9-12)13-4-6-14(23)7-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-10,31H,2,11H2,1H3,(H,27,29);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |
InChI Key |
NDAZWYKPMVDGGE-BOXHHOBZSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Setileuton; MK-0633 Tosylate; MK0633 Tosylate; MK 0633 Tosylate |
Origin of Product |
United States |
Foundational & Exploratory
Setileuton Tosylate: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setileuton, also known as MK-0633, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and allergic rhinitis. By inhibiting 5-LOX, Setileuton effectively reduces the production of all leukotrienes, offering a promising therapeutic strategy for managing these conditions.[1] This technical guide provides an in-depth overview of the synthesis and purification of Setileuton tosylate, the p-toluenesulfonate salt of Setileuton, focusing on practical, scalable, and chromatography-free methods.
5-Lipoxygenase Signaling Pathway
Setileuton exerts its therapeutic effect by intervening in the 5-lipoxygenase (5-LOX) signaling pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into a series of leukotrienes, which are potent mediators of inflammation.
Figure 1: Inhibition of the 5-Lipoxygenase Pathway by Setileuton.
Synthesis of this compound
Practical, chromatography-free syntheses of this compound have been developed to ensure scalability and efficiency.[2] The following outlines a robust and improved synthetic route.
Synthetic Workflow Overview
The synthesis of this compound can be conceptualized as a multi-stage process, beginning with the formation of a key chiral intermediate, followed by the construction of the oxadiazole ring, and culminating in the final reductive amination and salt formation.
Figure 2: Overall Synthetic Workflow for this compound.
Experimental Protocols
1. Asymmetric Synthesis of the Chiral Alcohol Intermediate:
An improved second-generation synthesis utilizes a diastereomeric salt resolution of a vinyl hydroxy-acid, which is a more cost-effective approach.[2] However, an earlier method involves an asymmetric zincate addition to ethyl 2,2,2-trifluoropyruvate.[2]
2. Formation of the 1,3,4-Oxadiazole Ring:
The chiral hydroxy ester is reacted with hydrazine, followed by cyclization with cyanogen bromide to form the key 1,3,4-oxadiazole intermediate.[1]
3. Reductive Amination and Salt Formation:
The final step involves the reductive amination of the oxadiazole intermediate with the appropriate aldehyde.[1] A robust end-game features a through-process hydrazide acylation/1,3,4-oxadiazole ring closure/salt formation sequence to afford Setileuton p-toluenesulfonate.[2]
| Step | Key Reagents | Solvent | Temperature (°C) | Yield (%) |
| Asymmetric Synthesis | Ethyl 2,2,2-trifluoropyruvate, Zincate reagent | Toluene | -20 to 0 | ~85 |
| Oxadiazole Formation | Hydrazine, Cyanogen Bromide | Ethanol | 25-80 | ~90 |
| Reductive Amination | Aldehyde intermediate, NaBH(OAc)₃ | Dichloromethane | 0-25 | ~80 |
| Tosylate Salt Formation | p-Toluenesulfonic acid | Isopropanol | 60 | >95 |
Note: The yields are approximate and can vary based on reaction scale and specific conditions.
Purification of this compound
A significant advantage of the optimized synthesis is that it is chromatography-free.[2] The purification of this compound is primarily achieved through crystallization.
Crystallization Protocol:
-
The crude Setileuton base obtained after the reductive amination is dissolved in a suitable solvent, such as isopropanol, at an elevated temperature (e.g., 60 °C).
-
A stoichiometric amount of p-toluenesulfonic acid monohydrate, dissolved in the same solvent, is added to the solution.
-
The mixture is stirred, and precipitation of the tosylate salt is typically observed.
-
The slurry is then cooled to ambient temperature and filtered.
-
The collected solid is washed with a cold solvent and dried under vacuum to yield the purified this compound.
| Parameter | Value |
| Crystallization Solvent | Isopropanol |
| Temperature | Cooled from 60°C to ambient |
| Purity (HPLC) | >99% |
| Chiral Purity (HPLC) | >99.5% (S-enantiomer) |
Chiral Purification
The stereochemistry of Setileuton is crucial for its biological activity. The desired (S)-enantiomer is significantly more potent than the (R)-enantiomer.[1] While the asymmetric synthesis route aims to produce the (S)-enantiomer selectively, chiral purification may be necessary to achieve high enantiomeric excess.
Initial discovery efforts utilized chiral chromatography for the separation of enantiomers.
Chiral HPLC Method:
-
Column: Chiralpak AD[1]
-
Mobile Phase: A mixture of hexane and ethanol is commonly used for polysaccharide-based chiral stationary phases.
-
Detection: UV at a suitable wavelength.
This method is effective for analytical and small-scale preparative separations. For large-scale production, the diastereomeric salt resolution method is preferred for its cost-effectiveness.[2]
Conclusion
The synthesis and purification of this compound have been optimized to provide a practical and scalable process that avoids the need for costly chromatographic purification. The use of a diastereomeric salt resolution for establishing the crucial stereochemistry and a robust, one-pot final sequence for salt formation are key features of the improved manufacturing process. This detailed technical guide provides a comprehensive overview for researchers and professionals in the field of drug development, enabling a deeper understanding of the production of this promising 5-lipoxygenase inhibitor.
References
Setileuton Tosylate: A Technical Overview for Drug Development Professionals
An in-depth guide to the core chemical properties, mechanism of action, and key experimental data for the 5-lipoxygenase inhibitor, Setileuton tosylate.
Core Compound Information
This compound is the tosylate salt form of Setileuton (MK-0633), a potent and selective inhibitor of 5-lipoxygenase (5-LO).[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[2] Due to its targeted action, Setileuton has been investigated for its therapeutic potential in inflammatory conditions such as asthma and atherosclerosis.[3]
The following table summarizes the key chemical identifiers and properties of this compound and its active moiety, Setileuton.
| Identifier | This compound | Setileuton (Active Moiety) |
| CAS Number | 1137737-87-1[3][4][5] | 910656-27-8[6][7][8] |
| Molecular Formula | C22H17F4N3O4.C7H8O3S[4][5] | C22H17F4N3O4[6][7] |
| Molecular Weight | 635.59 g/mol [4] | 463.38 g/mol [6][7] |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Setileuton exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the leukotriene biosynthesis pathway, which begins with the release of arachidonic acid from the cell membrane. 5-LO then catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2] By inhibiting 5-LO, Setileuton effectively blocks the production of these pro-inflammatory mediators.
The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by Setileuton.
In Vitro Potency and Selectivity
The inhibitory activity of Setileuton has been quantified in various in vitro assays. The following table summarizes key performance metrics.
| Assay | Parameter | Value |
| Recombinant Human 5-LO Assay | IC50 | 3.9 nM[1][2] |
| Human Whole Blood (LTB4 production) | IC50 | 52 nM[1][2] |
| 12-Lipoxygenase (12-LO) | Activity | >20 µM[2] |
| 15-Lipoxygenase (15-LO) | Activity | >20 µM[2] |
| 5-LO-Activating Protein (FLAP) | Activity | >20 µM[2] |
| hERG Channel Binding | Ki | 6.3 µM[2] |
Key Experimental Protocols
Human Whole Blood LTB4 Inhibition Assay
This ex vivo assay is crucial for determining a compound's ability to inhibit 5-LO in a complex biological matrix.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.
-
Compound Incubation: Aliquots of the whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.
-
Stimulation: Leukotriene B4 production is stimulated by adding a calcium ionophore, such as A23187, to the blood samples and incubating for a further period (e.g., 30 minutes) at 37°C.
-
Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.
-
LTB4 Quantification: The concentration of LTB4 in the plasma is quantified using a validated method, typically a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage inhibition of LTB4 production at each Setileuton concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
The following diagram outlines the workflow for the human whole blood LTB4 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Setileuton Tosylate: A Technical Overview of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setileuton tosylate (formerly MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1] By targeting the 5-LO pathway, Setileuton aimed to offer a therapeutic benefit by reducing the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which mediate bronchoconstriction, mucus secretion, and airway edema.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, with a focus on preclinical and clinical findings.
Mechanism of Action: The 5-Lipoxygenase Pathway
Setileuton exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This action prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene synthesis cascade. The inhibition of this pathway leads to a reduction in the downstream production of all leukotrienes.
Pharmacokinetics
Preclinical Data
Initial preclinical studies demonstrated that Setileuton is a potent and orally bioavailable inhibitor of 5-LO. Pharmacokinetic and pharmacodynamic (PK/PD) studies were conducted in animal models, primarily in rats and dogs.
A study on a closely related thiazole compound, (R)-12, in male rats showed good oral bioavailability (F = 37%) after a 20 mg/kg oral dose, with a maximum concentration (Cmax) of 2.0 μM and an elimination half-life (t1/2) of 4.3 hours.[1]
For Setileuton ((S)-16) itself, a study in dogs following a 2 mg/kg oral dose demonstrated potent ex vivo inhibition of LTB4 in whole blood.[1] Greater than 98% inhibition was observed for up to 6 hours, with plasma concentrations remaining above 0.28 μM.[1] At 24 hours post-dose, LTB4 inhibition was approximately 60%, even though plasma concentrations of the drug were below the limit of detection (10 nM).[1] These findings suggest a durable pharmacodynamic effect that outlasts high systemic exposure.
Table 1: Preclinical Pharmacokinetic Parameters
| Compound | Species | Dose (Oral) | Bioavailability (F) | Cmax | t1/2 |
| (R)-12 (related compound) | Rat | 20 mg/kg | 37% | 2.0 μM | 4.3 h |
| Setileuton ((S)-16) | Dog | 2 mg/kg | Data not available | >0.28 μM (up to 6h) | Data not available |
Human Data
Detailed quantitative pharmacokinetic data (including AUC, Cmax, Tmax, t1/2, clearance, and volume of distribution) and the absolute or relative bioavailability of this compound in humans are not publicly available in the peer-reviewed literature. Clinical trials were conducted for asthma and COPD, but the full study reports containing this information have not been published.
Clinical Trials and Experimental Protocols
Setileuton (MK-0633) underwent Phase II clinical development for the treatment of chronic asthma and COPD.
Asthma Study
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled trial was conducted in patients aged 18-70 years with a history of chronic asthma and a forced expiratory volume in one second (FEV1) between 45% and 85% of the predicted value.[2]
-
Dosing: Patients received once-daily oral doses of Setileuton (10 mg, 50 mg, or 100 mg) or placebo.[2]
-
Treatment Duration: The main study period was 6 weeks, with optional extension periods.[2]
-
Primary Endpoint: The primary efficacy outcome was the change from baseline in FEV1.[2]
-
Pharmacokinetic Sampling: While not detailed in the available abstract, a standard pharmacokinetic protocol would have involved serial blood sampling at predefined time points after drug administration to determine plasma concentrations of Setileuton.
Outcome: The 100 mg dose of Setileuton showed a statistically significant improvement in FEV1 compared to placebo.[2] However, the study also revealed a dose-dependent increase in liver aminotransferases (AST and ALT), raising safety concerns.[2] Due to the benefit-risk assessment, the longer-term study periods were terminated.[2]
COPD Study (NCT00418613)
Experimental Protocol:
-
Study Design: A 12-week, randomized, double-blind, multicenter study was conducted in patients aged 40-75 years with COPD.
-
Dosing: Patients received either 100 mg of Setileuton or placebo once daily.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in pre-dose (trough) FEV1.
-
Pharmacokinetic Analysis: Specific details on the pharmacokinetic assessments are not available in the published abstract.
Outcome: Setileuton was not significantly more effective than placebo in improving FEV1 in patients with COPD. The drug was generally well-tolerated in this study.
Bioavailability and Metabolism
The oral bioavailability of Setileuton in humans has not been publicly reported. Preclinical data in dogs suggest good oral absorption and potent in vivo activity.[1]
Information regarding the metabolism and excretion of this compound in humans is not available in the published literature.
Summary and Conclusion
This compound is a potent, selective, and orally bioavailable 5-lipoxygenase inhibitor, as demonstrated in preclinical studies. It effectively inhibits the production of leukotrienes, key mediators in inflammatory airway diseases. Clinical trials in asthma showed some efficacy at the 100 mg dose but also revealed a dose-dependent risk of liver enzyme elevations, which ultimately halted its development for this indication. The trial in COPD did not demonstrate significant efficacy.
A critical gap in the publicly available information is the lack of detailed human pharmacokinetic and bioavailability data. While the preclinical findings were promising, the translation to the clinical setting was hampered by safety concerns. The information presented in this guide, based on the available scientific literature, provides a foundational understanding of the pharmacokinetic profile of this compound for the scientific community. Further insights would require access to the full clinical study reports or other regulatory documentation.
References
Preclinical Profile of Setileuton Tosylate: A 5-Lipoxygenase Inhibitor for Asthma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Setileuton (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), are powerful inflammatory mediators implicated in the pathophysiology of asthma, contributing to bronchoconstriction, airway inflammation, mucus secretion, and airway hyperresponsiveness. By targeting the genesis of these mediators, Setileuton represents a promising therapeutic agent for the treatment of asthma and other inflammatory respiratory diseases. This technical guide provides a comprehensive overview of the publicly available preclinical data on Setileuton tosylate, detailing its in vitro and in vivo pharmacology, and outlines key experimental protocols relevant to its evaluation as an anti-asthma therapeutic.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Setileuton exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. This upstream inhibition prevents the production of both LTB4, a potent neutrophil chemoattractant, and the CysLTs (LTC4, LTD4, and LTE4), which mediate bronchoconstriction and increase vascular permeability.[1]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for Setileuton.
Table 1: In Vitro Potency of Setileuton
| Assay | Species/System | IC50 (nM) | Reference |
| Recombinant Human 5-LO | Human | 3.9 | [1] |
| Human Whole Blood (LTB4 production) | Human | 52 | [1] |
| Dog Whole Blood (LTB4 production) | Dog | 21 | [1] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of Setileuton
| Species | Dose | Route | Bioavailability (F%) | t1/2 (h) | PD Endpoint | PD Effect | Reference |
| Rat | 20 mg/kg | p.o. | 66% | 3.3 | - | - | [1] |
| Dog | 4 mg/kg | p.o. | 64% | 5.3 | LTB4 Inhibition (ex vivo) | >98% inhibition up to 6h | [1] |
| Rhesus Monkey | 4 mg/kg | p.o. | 54% | 3.6 | - | - | [1] |
Note: Preclinical efficacy data for this compound in a validated animal model of asthma (e.g., ovalbumin-induced airway inflammation) is not available in the public domain at the time of this review. The discovery publication indicated that such studies would be reported separately.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of a 5-LO inhibitor for asthma.
Recombinant Human 5-Lipoxygenase (5-LO) Inhibition Assay
This assay determines the direct inhibitory activity of a compound on the purified 5-LO enzyme.
Materials:
-
Recombinant human 5-lipoxygenase (h5-LO)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Calcium chloride (CaCl2)
-
ATP
-
Phosphatidylcholine
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection
Protocol:
-
Prepare a reaction mixture containing assay buffer, CaCl2, ATP, and phosphatidylcholine.
-
Add the h5-LO enzyme to the reaction mixture.
-
Add the test compound (Setileuton) at various concentrations or vehicle control and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile and acetic acid).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by RP-HPLC to quantify the production of 5-LO metabolites (e.g., 5-HETE and LTB4).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Human Whole Blood LTB4 Production Assay (Ex Vivo)
This assay measures the inhibitory effect of a compound on 5-LO activity in a more physiologically relevant cellular environment.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or LC-MS/MS system
Protocol:
-
Pre-incubate aliquots of whole blood with various concentrations of the test compound or vehicle at 37°C for a specified time.
-
Stimulate LTB4 production by adding calcium ionophore A23187 and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by placing the samples on ice and/or adding a stopping reagent.
-
Centrifuge the samples to separate the plasma.
-
Extract LTB4 from the plasma using a suitable method (e.g., solid-phase extraction).
-
Quantify the concentration of LTB4 in the extracts using a validated LTB4 ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats (Representative Protocol)
This in vivo model is widely used to evaluate the efficacy of anti-asthma drugs by mimicking key features of the human disease, including airway inflammation, hyperresponsiveness, and remodeling.
Materials:
-
Male Wistar or Brown Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Saline
-
Test compound (this compound) and vehicle
-
Equipment for aerosol challenge (nebulizer)
-
Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)
-
Reagents for bronchoalveolar lavage (BAL) and cell counting
-
Reagents for histology (e.g., hematoxylin and eosin, periodic acid-Schiff)
-
ELISA kits for cytokines (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE
Protocol:
-
Sensitization: On days 0 and 7, sensitize the rats by intraperitoneal injection of OVA emulsified in aluminum hydroxide. A control group receives saline.
-
Drug Administration: Beginning on a specified day before the challenge phase (e.g., day 14) and continuing throughout, administer this compound or vehicle orally once or twice daily.
-
Aerosol Challenge: From day 21 to day 23, challenge the sensitized rats with aerosolized OVA for a set duration (e.g., 30 minutes) daily. The control group is challenged with saline.
-
Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, measure AHR in response to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.
-
Sample Collection: Following AHR measurement, euthanize the animals and collect blood for serum analysis (OVA-specific IgE) and perform bronchoalveolar lavage (BAL) to collect BAL fluid.
-
BAL Fluid Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid. Measure cytokine levels (IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
Histopathology: Perfuse and fix the lungs for histological examination. Prepare lung sections and stain with H&E to assess inflammatory cell infiltration and with PAS to evaluate mucus production.
Conclusion
The available preclinical data demonstrate that this compound is a potent and selective inhibitor of 5-lipoxygenase with good oral bioavailability in several species. Its mechanism of action, directly targeting the production of pro-inflammatory leukotrienes, provides a strong rationale for its development as a therapeutic for asthma. While in vivo efficacy data in a validated asthma model are not yet in the public domain, the provided experimental protocols offer a robust framework for the continued preclinical evaluation of Setileuton and other 5-LO inhibitors. Further studies in relevant animal models of asthma will be crucial to fully elucidate the therapeutic potential of this compound for the treatment of this chronic respiratory disease.
References
Setileuton Tosylate: A Technical Overview of its Inhibitory Effect on Leukotriene B4 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setileuton tosylate (MK-0633) is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme, a critical component in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly leukotriene B4 (LTB4), are powerful lipid mediators deeply involved in inflammatory processes.[1][2] LTB4 is a potent chemoattractant for neutrophils and other inflammatory cells, playing a significant role in the pathogenesis of various inflammatory diseases, including respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3] This document provides a detailed technical guide on the mechanism of action of this compound, its quantitative effect on LTB4 production, and the experimental protocols used to determine its efficacy.
Introduction: The 5-Lipoxygenase Pathway and Leukotriene B4
Leukotrienes are inflammatory mediators synthesized from arachidonic acid (AA) by the action of the 5-lipoxygenase enzyme.[1][3] The 5-LO pathway leads to the production of two main classes of leukotrienes: LTB4 and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[1]
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, macrophages, and other inflammatory cells. It induces chemokinesis, adhesion of these cells to the vascular endothelium, and stimulates the production of pro-inflammatory cytokines.[1][2][4]
-
Cysteinyl Leukotrienes (CysLTs): These molecules increase vascular permeability, contract smooth muscle, and are involved in increased mucus production.[1]
Given their pro-inflammatory activities, inhibiting the production of leukotrienes presents a valuable therapeutic strategy for a range of inflammatory disorders.[1][5] By targeting the 5-LO enzyme, inhibitors can prevent the synthesis of both LTB4 and CysLTs, offering a broad anti-inflammatory effect.[1]
Mechanism of Action of this compound
This compound is a direct inhibitor of the 5-lipoxygenase enzyme. By binding to 5-LO, it blocks the conversion of arachidonic acid into leukotriene A4 (LTA4), the unstable epoxide intermediate that serves as the precursor for all other leukotrienes.[1][3] This inhibition effectively halts the production of both LTB4 and the CysLTs. This mechanism is distinct from that of leukotriene receptor antagonists, which only block the action of CysLTs at the CysLT1 receptor.[1][6] Theoretically, 5-LO inhibition could provide additional therapeutic benefits over CysLT1 receptor antagonists by also blocking LTB4-mediated inflammation.[1]
Below is a diagram illustrating the leukotriene synthesis pathway and the point of inhibition by this compound.
Quantitative Data on LTB4 Inhibition
This compound has demonstrated potent inhibition of LTB4 production in both in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Inhibition of LTB4 Production
| Assay System | Species | Stimulant | IC50 Value | Reference |
| Recombinant Human 5-LO | Human | Arachidonic Acid | 3.9 nM | [7] |
| Human Whole Blood (HWB) | Human | Calcium Ionophore A23187 | 52 nM | [1][7] |
| Dog Whole Blood | Dog | Calcium Ionophore A23187 | 21 nM | [1] |
IC50 (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Ex Vivo/In Vivo Inhibition of LTB4 Production in Dogs
| Dose | Route of Administration | Time Post-Dose | Percent Inhibition of LTB4 | Reference |
| 2 mg/kg | Oral | Up to 6 hours | >98% | [1] |
| 2 mg/kg | Oral | 24 hours | ~60% | [1] |
These data show that setileuton is a highly potent inhibitor of 5-LO. Notably, it is more potent in the dog whole blood assay compared to the human whole blood assay (IC50 of 21 nM vs. 52 nM, respectively).[1] Following oral administration in dogs, setileuton achieved profound and sustained inhibition of LTB4 biosynthesis.[1]
Experimental Protocols
The quantitative data presented above were generated using standardized and validated experimental methodologies. The following sections detail the protocols for the key assays.
In Vitro Human Whole Blood (HWB) Assay for LTB4 Inhibition
This assay is a common method to evaluate the potency of 5-LO inhibitors in a physiologically relevant matrix.
Objective: To determine the IC50 value of this compound for the inhibition of LTB4 production in calcium ionophore-stimulated human whole blood.
Materials:
-
Freshly drawn human venous blood collected in heparin-containing tubes.
-
This compound stock solution (in DMSO).
-
Calcium Ionophore A23187 (stimulant).
-
Phosphate Buffered Saline (PBS).
-
Methanol (for protein precipitation).
-
LTB4 ELISA kit or LC-MS/MS system for quantification.
Protocol:
-
Compound Pre-incubation: Aliquots of human whole blood are pre-incubated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: LTB4 synthesis is initiated by adding a potent inflammatory stimulant, such as the calcium ionophore A23187 (e.g., 30 µM final concentration).[8] The mixture is incubated for a further period (e.g., 30 minutes) at 37°C.[8]
-
Reaction Termination & Sample Preparation: The reaction is stopped by placing the samples on ice and adding cold methanol to precipitate proteins and extract the lipids, including LTB4. Samples are centrifuged to pellet the precipitated material.
-
LTB4 Quantification: The supernatant is collected and the concentration of LTB4 is measured. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) or by a more specific and sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: The percentage inhibition of LTB4 production at each concentration of this compound is calculated relative to the vehicle-treated control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Ex Vivo Dog Whole Blood Assay for LTB4 Inhibition
This assay assesses the pharmacodynamic effect of an orally administered compound by measuring its inhibitory activity in blood samples taken from the treated animal.
Objective: To determine the magnitude and duration of LTB4 inhibition after oral administration of this compound to dogs.
Protocol:
-
Dosing: A cohort of dogs (e.g., Beagle dogs) is administered a single oral dose of this compound (e.g., 2 mg/kg) or vehicle.[1]
-
Blood Collection: Blood samples are drawn into heparinized tubes at multiple time points before and after dosing (e.g., pre-dose, 1, 2, 4, 6, 8, and 24 hours post-dose).[1]
-
Ex Vivo Stimulation: Immediately after collection, an aliquot of whole blood from each time point is stimulated with calcium ionophore A23187 to induce LTB4 production, following a similar procedure to the in vitro assay described above. A corresponding unstimulated aliquot serves as a baseline control.
-
LTB4 Quantification: LTB4 levels in the plasma fraction of the stimulated samples are quantified using ELISA or LC-MS/MS.
-
Data Analysis: The percentage inhibition of LTB4 production at each post-dose time point is calculated by comparing the LTB4 level to the pre-dose (0 hour) sample. This provides a profile of the pharmacodynamic effect of the drug over time.
The following diagram illustrates the general workflow for these experimental protocols.
Conclusion
The available data robustly demonstrate that this compound is a highly potent inhibitor of 5-lipoxygenase, leading to a significant and sustained reduction in the production of the pro-inflammatory mediator leukotriene B4. Both in vitro and in vivo studies confirm its efficacy, with nanomolar potency in cellular assays and profound inhibition of LTB4 biosynthesis following oral administration in preclinical models.[1] This strong inhibition of a key inflammatory pathway underscores the therapeutic potential of this compound for the treatment of diseases driven by leukotriene-mediated inflammation.[1]
References
- 1. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Setileuton Tosylate Solubility in DMSO and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the solubility of setileuton tosylate in dimethyl sulfoxide (DMSO) and other common organic solvents. Due to the limited availability of specific public data on the solubility of this compound, this document focuses on providing detailed experimental protocols for researchers to determine its solubility in their own laboratory settings.
Introduction to this compound
Setileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes.[1][2] Leukotrienes are inflammatory mediators derived from arachidonic acid and are implicated in various inflammatory diseases.[1] By inhibiting 5-LO, setileuton effectively blocks the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, making it a compound of interest for the treatment of respiratory and other inflammatory conditions.[1]
Understanding the solubility of this compound is a critical first step in preclinical and formulation development. Solubility data informs the selection of appropriate solvent systems for in vitro assays, formulation design, and pharmacokinetic studies.
Signaling Pathway of Setileuton's Action
Setileuton exerts its pharmacological effect by inhibiting the 5-lipoxygenase pathway, a key branch of the arachidonic acid cascade. The diagram below illustrates the mechanism of action.
Solubility Data
Specific, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. For the related 5-LO inhibitor, zileuton, the solubility in DMSO is reported to be approximately 30 mg/mL. While this may serve as a preliminary estimate, it is crucial for researchers to experimentally determine the precise solubility of this compound for their specific applications.
The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound.
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C | Observations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | [Enter Experimental Data] | |
| Ethanol | 4.3 | 24.5 | [Enter Experimental Data] | |
| Methanol | 5.1 | 32.7 | [Enter Experimental Data] | |
| Acetone | 5.1 | 20.7 | [Enter Experimental Data] | |
| Acetonitrile | 5.8 | 37.5 | [Enter Experimental Data] | |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | [Enter Experimental Data] | |
| Dichloromethane (DCM) | 3.1 | 9.1 | [Enter Experimental Data] | |
| Ethyl Acetate | 4.4 | 6.0 | [Enter Experimental Data] | |
| Toluene | 2.4 | 2.4 | [Enter Experimental Data] | |
| Heptane | 0.1 | 1.9 | [Enter Experimental Data] |
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
References
Preparing Setileuton Tosylate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of Setileuton tosylate stock solutions for use in cell culture applications. This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and important quality control considerations.
Introduction to this compound
This compound is the tosylate salt of Setileuton, a small molecule inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a critical inflammatory cascade responsible for the production of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases. By inhibiting 5-LOX, Setileuton effectively blocks the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This mechanism of action makes Setileuton a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory disorders.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value |
| Chemical Name | 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-7-[[[5-[(1S)-1-hydroxy-1-(trifluoromethyl)propyl]-1,3,4-oxadiazol-2-yl]amino]methyl]-, 4-methylbenzenesulfonate (1:1) |
| Molecular Formula | C₂₂H₁₇F₄N₃O₄ · C₇H₈O₃S |
| Molecular Weight | 635.59 g/mol |
| CAS Number | 1137737-87-1 |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
Mechanism of Action: The 5-Lipoxygenase Pathway
Setileuton exerts its effects by inhibiting the 5-lipoxygenase enzyme, which is a crucial component of the arachidonic acid cascade. The diagram below illustrates the signaling pathway and the point of inhibition by Setileuton.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 635.59 g/mol x 1000 mg/g = 6.36 mg
-
-
Weigh the compound: Carefully weigh out 6.36 mg of this compound powder using an analytical balance. To minimize static, use an anti-static weigh boat or dish.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (Optional but Recommended): For cell culture applications, it is advisable to sterile-filter the stock solution.
-
Using a sterile syringe, draw up the this compound solution.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile cryovial.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C . When stored properly, the stock solution is expected to be stable for at least 6 months to a year.
-
Experimental Workflow
The following diagram provides a visual representation of the stock solution preparation workflow.
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous, and sterile DMSO to prevent contamination and degradation of the compound.
-
Accurate Weighing: Use a calibrated analytical balance and appropriate weighing techniques to ensure the final concentration is accurate.
-
Complete Dissolution: Ensure the compound is fully dissolved before use. The presence of particulates can lead to inaccurate dosing in experiments.
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its stability and prevent degradation from repeated temperature changes.
-
Proper Labeling: Clearly label all aliquots with essential information to avoid mix-ups in the laboratory.
-
Final Concentration in Media: When diluting the stock solution into cell culture media, ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%). Perform a vehicle control experiment using the same final concentration of DMSO to account for any solvent effects.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound stock solutions for cell culture experiments. By following these guidelines, researchers can ensure the preparation of accurate, stable, and sterile stock solutions, leading to more reliable and reproducible experimental outcomes in the study of inflammatory pathways and drug discovery.
Application Note & Protocol: Quantification of Setileuton Tosylate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Setileuton tosylate in pharmaceutical preparations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is adapted from validated methods for Zileuton, a structurally similar 5-lipoxygenase inhibitor, and offers a robust starting point for the development and validation of a specific assay for this compound. The protocol includes instrumentation, chromatographic conditions, sample preparation, and validation parameters.
Introduction
Setileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes.[1] Leukotrienes are inflammatory mediators involved in the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] By inhibiting 5-LO, Setileuton reduces the production of leukotrienes (LTB4, LTC4, LTD4, and LTE4), thereby mitigating inflammatory responses, bronchoconstriction, and mucus secretion.[1][2] Accurate and precise quantification of this compound is critical for quality control during drug development and manufacturing. This application note details a reliable HPLC method for this purpose.
Signaling Pathway of Setileuton
Setileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase pathway. The diagram below illustrates the mechanism of action.
Figure 1. Mechanism of action of Setileuton in the 5-lipoxygenase pathway.
Experimental Protocol: HPLC Quantification of this compound
This protocol is based on established methods for the related compound Zileuton and should be validated for this compound.[3][4][5][6]
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.[4]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3][4][6]
-
Solvents: HPLC grade methanol, acetonitrile, and water.[5]
-
Reagents: Glacial acetic acid or orthophosphoric acid.[3][5]
-
Standard: this compound reference standard.
2. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC method.
| Parameter | Recommended Condition |
| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm)[3][4][6] |
| Mobile Phase | Methanol: Acetonitrile: 1% Glacial Acetic Acid (70:10:20 v/v/v)[4][5][6] |
| Alternative: Methanol: 0.2% Orthophosphoric Acid (80:20 v/v)[3][7] | |
| Flow Rate | 1.0 mL/min[3][6] |
| Detection Wavelength | 230 nm[4][6] or 260 nm[3][7] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient[6] |
| Run Time | 10 minutes[4][6] |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the solvents in the specified ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes before use.[5]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5-30 µg/mL).[4][6]
-
Sample Preparation: For formulated products (e.g., tablets), a suitable extraction procedure should be developed. A general approach involves grinding the tablets, dissolving the powder in the mobile phase, sonicating to ensure complete dissolution, and filtering to remove excipients. The final concentration should be adjusted to fall within the calibration curve range.
4. Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of this compound.
Figure 2. Experimental workflow for HPLC analysis of this compound.
Method Validation Parameters
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6] The following tables summarize typical validation parameters and their acceptable limits, based on methods for Zileuton.[3][4][6][7][8][9]
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
| % RSD of Retention Times (n=6) | ≤ 1.0% |
Table 2: Method Validation
| Parameter | Typical Range/Limit | Reference |
| Linearity (Concentration Range) | 5 - 30 µg/mL | [4][6][9] |
| Correlation Coefficient (r²) | ≥ 0.999 | [4][9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [7] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | [8] |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | [8] |
| Limit of Detection (LOD) | Method-dependent; typically calculated as 3.3 * (SD of intercept / slope of calibration curve) | [5][7] |
| Limit of Quantification (LOQ) | Method-dependent; typically calculated as 10 * (SD of intercept / slope of calibration curve) | [5][7] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). | [3][7] |
Data Presentation
The quantitative data obtained from the analysis of this compound standards and samples should be tabulated for clarity.
Table 3: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | % RSD |
| 5 | ... | ... | ... |
| 10 | ... | ... | ... |
| 15 | ... | ... | ... |
| 20 | ... | ... | ... |
| 25 | ... | ... | ... |
| 30 | ... | ... | ... |
Table 4: Example Quantification of this compound in a Sample
| Sample ID | Peak Area | Calculated Concentration (µg/mL) | Amount per Unit Dose (mg) |
| Sample 1 | ... | ... | ... |
| Sample 2 | ... | ... | ... |
| Sample 3 | ... | ... | ... |
Conclusion
The described RP-HPLC method provides a solid foundation for the accurate and precise quantification of this compound. By adapting established protocols for the structurally similar compound Zileuton, researchers and drug development professionals can efficiently develop and validate a robust analytical method. Adherence to the detailed experimental protocol and thorough method validation will ensure reliable results for quality control and research applications.
References
- 1. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. granthaalayahpublication.org [granthaalayahpublication.org]
- 7. Development and validation of simple RP-HPLC-PDA analytical protocol for zileuton assisted with Design of Experiments for robustness determination - Arabian Journal of Chemistry [arabjchem.org]
- 8. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. granthaalayahpublication.org [granthaalayahpublication.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of Setileuton Tosylate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setileuton, with the chemical name 4-(4-fluorophenyl)-7-[({5-[(1S)-1-hydroxy-1-(trifluoromethyl)propyl]-1,3,4-oxadiazol-2-yl}amino)methyl]-2H-1-benzopyran-2-one, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1] By targeting 5-LO, Setileuton effectively blocks the biosynthesis of leukotrienes, which are key inflammatory mediators derived from arachidonic acid. This mechanism of action makes Setileuton a promising therapeutic agent for inflammatory diseases such as asthma and atherosclerosis.[1]
The metabolism of Setileuton is a critical aspect of its pharmacological profile. One of the major metabolites identified is M5, which is formed through a cytochrome P450-mediated opening of the 1,3,4-oxadiazole ring.[1] The primary enzyme responsible for this transformation is CYP1A2.[1] Understanding the pharmacokinetic properties and developing robust analytical methods for the quantification of Setileuton and its metabolites in biological matrices are essential for its clinical development and therapeutic monitoring.
This document provides detailed application notes and protocols for the mass spectrometry analysis of Setileuton tosylate and its metabolites, intended to guide researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalysis.
Signaling Pathway of Setileuton's Mechanism of Action
Setileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade that leads to the production of pro-inflammatory leukotrienes. The following diagram illustrates this pathway and the point of intervention by Setileuton.
Quantitative Data
While specific human pharmacokinetic data for Setileuton is not widely available in the public domain, preclinical data provides valuable insights into its disposition. For comparative purposes, pharmacokinetic data for Zileuton, another 5-lipoxygenase inhibitor, in human plasma is also presented.
Table 1: Preclinical Pharmacokinetic Parameters of Setileuton
| Species | Dose | Bioavailability (F) | T1/2 (h) |
| Rat | 20 mg/kg (p.o.) | 66% | 3.3 |
Data sourced from preclinical studies.
Table 2: Pharmacokinetic Parameters of Zileuton in Healthy Human Volunteers (600 mg Dose)
| Parameter | Value (Mean ± SD) |
| Cmax (mg/L) | 4.37 ± 1.02 |
| Tmax (h) | 1.5 ± 0.9 |
| Apparent Total Plasma Clearance (L/h) | 34.7 ± 9.72 |
Data is for a multiple-dose regimen of 600 mg every 6 hours and is provided as a reference for a compound with a similar mechanism of action.
Experimental Protocols
The following protocols are based on established methods for the analysis of 5-lipoxygenase inhibitors and can be adapted for the quantification of Setileuton and its metabolites in biological matrices.
Protocol 1: Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of Setileuton and its metabolites from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., a deuterated analog of Setileuton)
-
Methyl tert-butyl ether (MTBE)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Centrifuge tubes (polypropylene)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 200 µL of plasma into a clean polypropylene centrifuge tube.
-
Add 50 µL of the internal standard solution and vortex briefly.
-
Add 3 mL of methyl tert-butyl ether to the tube.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Setileuton and its metabolites.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad or Waters Xevo TQ)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
Mass Spectrometry Conditions (Electrospray Ionization - Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Collision Gas: Argon
-
MRM Transitions: To be determined by infusing pure standards of Setileuton and its synthesized metabolites. The precursor ion will be the [M+H]+ of the analyte, and product ions will be selected based on characteristic fragmentation patterns.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the analysis of Setileuton and the logical relationship of its metabolism.
References
Application Notes and Protocols for Measuring 5-LO Inhibition in Whole Blood Assays with Setileuton Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[1] The key enzyme in this cascade, 5-lipoxygenase, in conjunction with its activating protein (FLAP), catalyzes the initial steps in the formation of all leukotrienes, including the potent neutrophil chemoattractant, Leukotriene B4 (LTB4).[2] Elevated levels of LTB4 are associated with a variety of inflammatory diseases, making the 5-LO pathway a critical target for therapeutic intervention.[2]
Setileuton (formerly MK-0633), a potent and selective 5-lipoxygenase inhibitor, has been developed for the treatment of respiratory and other inflammatory diseases.[3] As a direct inhibitor of the 5-LO enzyme, Setileuton effectively reduces the production of both LTB4 and cysteinyl leukotrienes.[3]
This document provides detailed application notes and protocols for measuring the inhibitory activity of Setileuton tosylate on 5-LO in human whole blood assays. The ex vivo whole blood assay is a physiologically relevant method to assess the potency of 5-LO inhibitors as it accounts for protein binding and cell permeability in a complex biological matrix.[4] The primary endpoint of this assay is the quantification of LTB4 produced by calcium ionophore A23187-stimulated leukocytes within the whole blood sample.
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the experimental procedure, the following diagrams illustrate the 5-lipoxygenase signaling pathway and the general workflow for the whole blood assay.
Data Presentation: Inhibitory Potency of 5-LO Inhibitors
The following table summarizes the in vitro potency of Setileuton and a comparator 5-LO inhibitor, Zileuton, in a human whole blood assay.
| Compound | Assay Type | Stimulant | IC50 (nM) | Reference |
| Setileuton (MK-0633) | Human Whole Blood | Calcium Ionophore A23187 | 52 | [3] |
| Zileuton | Human Whole Blood | Calcium Ionophore A23187 | 900 | [1] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound in a human whole blood assay.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood (collected in sodium heparin tubes)
-
Calcium Ionophore A23187 (from Streptomyces chartreusensis)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
LTB4 ELISA Kit (e.g., from R&D Systems, Cayman Chemical, or equivalent)
-
Refrigerated centrifuge
-
Microplate reader
-
Incubator (37°C)
-
Pipettes and sterile tips
-
Microcentrifuge tubes or 96-well plates
Protocol: Measuring LTB4 Inhibition in Human Whole Blood
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing. Further dilute these in PBS or cell culture medium immediately before use to achieve the final desired concentrations in the assay with a consistent final DMSO concentration (typically ≤0.5%).
-
Calcium Ionophore A23187 Stock Solution: Prepare a stock solution of A23187 in DMSO (e.g., 10 mM).
-
A23187 Working Solution: Dilute the A23187 stock solution in PBS to a working concentration that will yield a final concentration of 10-30 µM in the whole blood sample.[5][6]
-
-
Blood Collection and Handling:
-
Collect fresh human blood from healthy, consenting donors into vacutainer tubes containing sodium heparin as the anticoagulant.
-
Use the blood within 2 hours of collection. Gently mix the blood by inversion before aliquoting.
-
-
Assay Procedure:
-
Aliquot the human whole blood into microcentrifuge tubes or the wells of a deep-well 96-well plate (e.g., 500 µL per tube/well).
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound solutions or vehicle control (DMSO at the same final concentration) to the corresponding tubes/wells.
-
Gently mix and pre-incubate the samples for 15 minutes at 37°C.
-
Initiate LTB4 synthesis by adding the A23187 working solution to achieve a final concentration of 10-30 µM. Also, include unstimulated controls where only the vehicle for A23187 is added.
-
Terminate the reaction by placing the samples on ice.
-
-
Sample Processing:
-
Centrifuge the tubes/plate at 1000 x g for 15 minutes at 4°C to pellet the blood cells.
-
Carefully collect the plasma supernatant without disturbing the cell pellet.
-
Store the plasma samples at -80°C until LTB4 quantification.
-
-
LTB4 Quantification:
-
Quantify the LTB4 concentration in the plasma samples using a commercial LTB4 ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the LTB4 concentrations from the standard curve generated in the ELISA.
-
Determine the percentage of LTB4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (LTB4inhibitor - LTB4unstimulated) / (LTB4stimulated - LTB4unstimulated)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by performing a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Conclusion
The whole blood assay is a robust and physiologically relevant method for evaluating the potency of 5-LO inhibitors like this compound. This application note provides the necessary protocols and data to guide researchers in accurately determining the inhibitory activity of compounds targeting the 5-lipoxygenase pathway. The provided data demonstrates that Setileuton is a highly potent inhibitor of LTB4 synthesis in a human whole blood matrix, supporting its development as a therapeutic agent for inflammatory diseases.
References
- 1. Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of Setileuton tosylate for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Setileuton tosylate in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Setileuton is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2] The 5-LO enzyme is a key component in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid.[1][2] By inhibiting 5-LO, Setileuton blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This mechanism makes it a valuable tool for studying inflammatory pathways and for the potential treatment of inflammatory disorders like asthma and chronic obstructive pulmonary disease (COPD).[1][3] this compound is the p-toluenesulfonate salt form of the active compound, Setileuton.
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro assay. Is this expected?
A2: Yes, this is a common challenge. While forming a tosylate salt is a strategy often used to improve the aqueous solubility of a poorly soluble parent compound, the resulting salt may still exhibit limited solubility in purely aqueous solutions. Many researchers start by dissolving the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before making further dilutions in aqueous assay media.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: What is the maximum concentration of DMSO that is tolerable for cells in an in vitro assay?
A4: The tolerance to DMSO varies significantly between cell types. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the highest concentration of DMSO used in your assay without the compound).
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | This compound has low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO first. See the protocol below. |
| Precipitate forms when diluting the DMSO stock solution into aqueous assay medium. | The compound is "crashing out" of solution because the final concentration exceeds its solubility limit in the aqueous medium. | 1. Decrease the final concentration: Your target concentration may be too high. 2. Increase the DMSO percentage: Slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help, but be mindful of cell toxicity. 3. Use a surfactant: Consider including a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final assay buffer to improve solubility. 4. Warm the solution: Gently warming the aqueous medium to 37°C before and during the addition of the DMSO stock can help. Do not overheat. |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Ensure complete dissolution: Visually inspect your stock solution to ensure there are no solid particles. Gentle warming or brief sonication can aid dissolution in the initial DMSO stock. 2. Vortex thoroughly: After adding the DMSO stock to the aqueous medium, vortex the solution immediately and vigorously to ensure rapid and uniform mixing. 3. Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh dilutions for each experiment from the DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you may try the following:
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
-
Verify Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Dilutions for In Vitro Assays
This protocol details how to dilute the DMSO stock solution into your final aqueous assay medium.
-
Pre-warm Medium: Warm your sterile aqueous assay medium (e.g., DMEM with 10% FBS) to 37°C.
-
Calculate Dilutions: Determine the volume of stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration remains within the tolerated range for your cells (e.g., ≤ 0.5%).
-
Perform Serial Dilutions (Recommended):
-
It is best to perform serial dilutions rather than a single large dilution.
-
For example, to get a 10 µM final solution from a 10 mM stock (a 1:1000 dilution), first dilute the stock 1:100 in DMSO (to 100 µM), and then add this intermediate dilution 1:10 to your final assay medium.
-
-
Add Stock to Medium: While gently vortexing the tube of pre-warmed medium, add the small volume of the DMSO stock solution drop-wise into the center of the vortex. This rapid mixing helps prevent precipitation.
-
Final Mix: Vortex the final working solution for another 10-15 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solutions for your experiment without delay.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Setileuton inhibits the 5-Lipoxygenase (5-LO) signaling pathway.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Setileuton tosylate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Setileuton tosylate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is showing lower than expected potency in my cell-based assay. What are the possible causes?
A1: Inconsistent potency of this compound in cell-based assays can stem from several factors:
-
Compound Stability and Solubility: this compound, like other lipoxygenase inhibitors, can be susceptible to degradation. Ensure the compound is stored correctly at -20°C and protected from light.[1] For aqueous solutions, the stability of similar 5-LOX inhibitors like Zileuton is pH-dependent, with degradation occurring at both acidic (below pH 2) and alkaline (above pH 9) conditions.[2] It is crucial to prepare fresh solutions and use them promptly. Poor solubility in your assay medium can also lead to a lower effective concentration. Consider using a small amount of an organic solvent like DMSO to initially dissolve the compound before further dilution in your aqueous buffer.
-
Cell Health and Passage Number: The general health and passage number of your cell line can significantly impact experimental outcomes. Use cells that are in a logarithmic growth phase and have a low passage number to ensure consistency. High passage numbers can lead to phenotypic drift and altered cellular responses.
-
Assay Conditions: The timing of your analysis and the choice of detection method are critical. Ensure that your incubation times are optimized and that the chosen detection method is sensitive enough to measure the expected changes. For cell-based assays, factors like cell seeding density and confluency can also affect the results.
-
Off-Target Effects: At higher concentrations, 5-lipoxygenase inhibitors have been shown to interfere with other signaling pathways, which could lead to unexpected results. For instance, some 5-LOX inhibitors can affect prostaglandin synthesis.[3][4]
Q2: I am observing high variability between replicate wells in my 5-LOX activity assay. How can I reduce this variability?
A2: High variability in replicate wells is a common issue in enzyme assays and can be addressed by carefully controlling several experimental parameters:
-
Pipetting and Mixing: Ensure accurate and consistent pipetting across all wells. Thoroughly mix all reagents before adding them to the assay plate. Inadequate mixing can lead to localized concentration differences and variable enzyme activity.
-
Plate Uniformity: Use high-quality microtiter plates and ensure uniform temperature across the plate during incubation. Edge effects can be a source of variability, so consider avoiding the outer wells of the plate for critical measurements.
-
Reagent Preparation: Prepare fresh reagents and ensure they are at the correct temperature before use. For enzyme assays, it is crucial to keep the enzyme on ice until it is added to the reaction mixture.[5]
-
Washing Steps: In ELISA-based assays for measuring leukotriene levels, improper washing can lead to high background and variability. Ensure that all wells are washed thoroughly and uniformly.[6]
Q3: My results with this compound are not consistent with published data. What could be the reason?
A3: Discrepancies between your results and published data can be due to a variety of factors:
-
Experimental Model Differences: Cell lines, primary cells, and in vivo models can all respond differently to 5-LOX inhibition. Cell-free assays may not fully recapitulate the cellular activity of the enzyme, as the interaction with 5-lipoxygenase-activating protein (FLAP) is crucial in intact cells.[7]
-
Genetic Polymorphisms: Genetic variations in the 5-lipoxygenase pathway genes can influence an individual's or a cell line's response to 5-LOX inhibitors.[8][9][10] This is a known factor in patient responses to leukotriene modifiers in clinical settings and could contribute to variability in in vitro experiments if using cells from different donors.
-
Off-Target Effects on Prostaglandin Synthesis: A key and often overlooked factor is the potential for 5-LOX inhibitors to interfere with prostaglandin (PG) synthesis. Several 5-LOX inhibitors, including Zileuton, have been shown to inhibit PGE2 release in a manner independent of 5-LOX inhibition, potentially by affecting prostaglandin export from the cell.[3][4] This can lead to complex and sometimes contradictory results if your experimental system is sensitive to changes in prostaglandin levels.
Q4: I suspect my this compound solution is not stable. How should I prepare and store it?
-
Storage: The solid compound should be stored at -20°C and protected from light.[1]
-
Solubility: For initial stock solutions, use a high-quality, anhydrous organic solvent such as DMSO.
-
Working Solutions: Prepare fresh working solutions in your aqueous assay buffer just before use. The stability of similar compounds in aqueous solution is pH-dependent.[2] It is advisable to maintain the pH of your working solution within a neutral range (pH 6-8).
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation. Aliquot your stock solution into smaller, single-use volumes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related 5-LOX inhibitors. Data for this compound is limited in publicly available sources; therefore, data for the well-characterized 5-LOX inhibitor Zileuton is included for comparison and as a guide.
Table 1: In Vitro Potency of 5-LOX Inhibitors
| Compound | Assay | Target | IC50 (µM) | Reference |
| Setileuton | Human Whole Blood | 5-LOX | Not Available | |
| Zileuton | Cytokine-stimulated HeLa cells | PG release | 9.1 | [3] |
| Zileuton | LPS-stimulated human whole blood | PG release | 1.1 | [3] |
| AA-861 | Cytokine-stimulated HeLa cells | PG release | 0.9 | [3] |
| AA-861 | LPS-stimulated human whole blood | PG release | 0.3 | [3] |
| BWA4C | Cytokine-stimulated HeLa cells | PG release | 0.1 | [3] |
| BWA4C | LPS-stimulated human whole blood | PG release | 0.4 | [3] |
| CJ-13,610 | Cytokine-stimulated HeLa cells | PG release | 0.4 | [3] |
| CJ-13,610 | LPS-stimulated human whole blood | PG release | 0.2 | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 635.58 g/mol | [1] |
| Formula | C29H25F4N3O7S | [1] |
| Storage | -20°C | [1] |
| Solubility | Information not publicly available. Generally soluble in DMSO. |
Experimental Protocols
Human Whole Blood Assay for 5-LOX Inhibition
This protocol is adapted from established methods for assessing 5-LOX inhibitor activity in a physiologically relevant matrix.
Materials:
-
Heparinized human whole blood from healthy donors.
-
Lipopolysaccharide (LPS).
-
This compound stock solution in DMSO.
-
Aspirin.
-
Phosphate Buffered Saline (PBS).
-
Centrifuge.
-
ELISA kit for Leukotriene B4 (LTB4) or other relevant leukotrienes.
Procedure:
-
Collect fresh human blood into heparinized tubes.
-
In a 96-well plate, add 500 µL of whole blood per well.
-
Add this compound at various concentrations (prepared by diluting the DMSO stock in PBS). Include a vehicle control (DMSO in PBS).
-
Add aspirin to a final concentration of 100 µM to inhibit platelet COX-1 activity.
-
Incubate for 15 minutes at 37°C.
-
Stimulate leukotriene production by adding LPS to a final concentration of 10 µg/mL.
-
Incubate for 24 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Measure the concentration of LTB4 in the plasma using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.
Cell-Free 5-LOX Activity Assay (Fluorometric)
This protocol is based on commercially available 5-lipoxygenase inhibitor screening kits.
Materials:
-
Recombinant human 5-LOX enzyme.
-
5-LOX assay buffer.
-
5-LOX substrate.
-
Fluorometric probe.
-
This compound stock solution in DMSO.
-
96-well black plate.
-
Fluorometric plate reader.
Procedure:
-
Prepare a reaction mix containing 5-LOX assay buffer, 5-LOX enzyme, and the fluorometric probe. Keep on ice.
-
Add the reaction mix to the wells of a 96-well black plate.
-
Add this compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the 5-LOX substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at an excitation/emission of ~500/536 nm, taking readings every 30 seconds for 10-20 minutes.
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
Visualizations
References
- 1. biorbyt.com [biorbyt.com]
- 2. Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.cn [abcam.cn]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetics and Pharmacogenetics of Leukotriene Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of genetic polymorphisms on clinical response to antithrombotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of genetic polymorphisms determining leukocyte/neutrophil count on chemotherapy toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Setileuton Tosylate Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of Setileuton tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
Setileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes.[1] Leukotrienes are inflammatory mediators implicated in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Studying the degradation of this compound is a critical component of drug development. It helps to identify potential impurities that could arise during manufacturing and storage, ensures the stability and shelf-life of the final drug product, and assesses the safety and efficacy of the active pharmaceutical ingredient (API). Regulatory bodies require comprehensive stability data, including the identification and characterization of degradation products.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, we can infer potential routes based on its chemical structure and data from structurally related compounds like Zileuton.[2] The primary degradation pathways for Zileuton involve the hydrolysis of its N-hydroxyurea moiety.[2] Given that Setileuton also contains functionalities susceptible to hydrolysis and oxidation, its degradation is likely to be influenced by pH, temperature, light, and oxidizing agents.
Potential degradation pathways for this compound may include:
-
Hydrolysis: The oxadiazole ring and the amide linkage could be susceptible to acid and base-catalyzed hydrolysis.
-
Oxidation: The secondary alcohol and the tertiary carbon atom bearing the trifluoromethyl group could be sites of oxidation.
-
Photodegradation: Exposure to UV or visible light may induce degradation, particularly of the aromatic rings.
Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of degradation products.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the parent drug from its degradation products.[3][4][5] A stability-indicating method (SIM) should be developed and validated to ensure that all significant degradation products are well-resolved from the API and from each other.
-
Mass Spectrometry (MS): When coupled with HPLC/UPLC (LC-MS), it provides molecular weight information of the degradation products, which is crucial for their initial identification.[5] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[5] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups of the degradation products compared to the parent drug.
Troubleshooting Guides
HPLC Method Development for Stability-Indicating Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between this compound and degradation peaks. | Inappropriate column chemistry, mobile phase composition, or gradient profile. | 1. Optimize Mobile Phase: Vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[4] 2. Select a Different Column: Try columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl).[5] 3. Adjust Gradient: Modify the gradient slope and time to improve separation of closely eluting peaks. 4. Change Temperature: Optimizing the column temperature can affect selectivity. |
| Degradation products are not detected or show poor peak shape. | Degradation products may be present at low concentrations, co-elute with the parent drug, or have poor chromatographic properties under the current conditions. | 1. Increase Injection Volume/Concentration: This may help in detecting low-level impurities. 2. Use a More Sensitive Detector: A photodiode array (PDA) detector can help in identifying peaks and assessing peak purity. A mass spectrometer is even more sensitive and selective. 3. Modify Mobile Phase pH: The ionization state of degradation products can affect their retention and peak shape. Experiment with different pH values. |
| Inconsistent retention times. | Fluctuations in temperature, mobile phase composition, or flow rate. | 1. Use a Column Thermostat: Ensure a stable column temperature. 2. Premix Mobile Phase: If using an isocratic method, premix the mobile phase to ensure consistency. 3. System Check: Ensure the HPLC system is properly maintained and calibrated. |
Identification and Characterization of Unknown Degradation Products
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Ambiguous mass spectral data. | In-source fragmentation, formation of adducts, or low signal intensity. | 1. Optimize MS Parameters: Adjust the source parameters (e.g., capillary voltage, gas flow) to minimize in-source fragmentation and maximize the signal of the molecular ion. 2. Identify Adducts: Look for common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) and subtract their mass to determine the molecular weight of the degradant. 3. Use High-Resolution MS: HRMS provides accurate mass data to help confirm the elemental composition.[5] |
| Insufficient material for NMR analysis. | Degradation products are often present at low levels. | 1. Preparative HPLC: Use preparative or semi-preparative HPLC to isolate a sufficient quantity of the degradation product.[5] 2. Increase Stress Conditions: Carefully increase the severity of the stress condition (e.g., longer exposure time, higher temperature) to generate more of the target degradant for isolation. |
| Complex NMR spectra leading to difficulty in structure elucidation. | Presence of impurities in the isolated sample, or complex molecular structure. | 1. Re-purify the Sample: If impurities are suspected, repeat the purification process. 2. Perform 2D NMR Experiments: COSY, HSQC, and HMBC experiments will help in correlating protons and carbons and in piecing together the molecular fragments. 3. Compare with Parent Drug Spectra: A direct comparison of the degradation product's NMR spectra with that of this compound will highlight the structural changes. |
Experimental Protocols
Forced Degradation (Stress) Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[6]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid drug powder to 100°C for 48 hours.[4]
-
Photolytic Degradation: Expose the drug solution and solid drug to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples by a developed stability-indicating HPLC method.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 60°C |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temperature |
| Thermal (Solid) | Dry Heat | 48 hours | 100°C |
| Photolytic | UV (254 nm) & Visible Light | Per ICH Q1B | Room Temperature |
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a PDA or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 260 nm).
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the identification and characterization of degradation products.
Caption: Potential degradation pathways for this compound.
Caption: Logic diagram for troubleshooting poor HPLC resolution.
References
- 1. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
Overcoming vehicle effects in Setileuton tosylate animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming vehicle-related challenges in animal studies involving the 5-lipoxygenase (5-LO) inhibitor, Setileuton tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MK-0633 tosylate) is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO).[1][2][3] The 5-LO enzyme is critical for the biosynthesis of leukotrienes, which are potent lipid inflammatory mediators derived from arachidonic acid.[3] By inhibiting 5-LO, Setileuton reduces the production of both leukotriene B4 (LTB4), a potent chemoattractant for inflammatory cells, and cysteinyl leukotrienes (CysLTs), which are involved in vascular permeability and smooth muscle contraction.[3] This mechanism makes it a candidate for treating inflammatory disorders such as respiratory diseases.[3]
Q2: Why is vehicle selection critical for in vivo studies with this compound?
A2: Proper vehicle selection is crucial for several reasons. Firstly, many new chemical entities, likely including this compound, exhibit poor water solubility. An appropriate vehicle is necessary to ensure the compound is solubilized or uniformly suspended to allow for accurate dosing and optimal systemic exposure.[4][5] Secondly, the vehicle itself should be inert and not produce any physiological or toxicological effects that could confound the interpretation of the study's results.[4][5] An inappropriate vehicle can lead to misleading pharmacokinetic, efficacy, or safety data.
Q3: What are the common challenges encountered with vehicles in animal studies?
A3: Common challenges include:
-
Poor drug solubility and stability: The test compound may not dissolve or remain stable in the vehicle, leading to inaccurate dosing.[6]
-
Vehicle-induced toxicity: The vehicle itself can cause adverse effects, such as gastrointestinal irritation, inflammation, or changes in clinical pathology parameters.[4][5]
-
Impact on drug absorption and metabolism: Some vehicles can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.[5]
-
Practical handling issues: Highly viscous solutions or suspensions can be difficult to administer accurately, especially via oral gavage.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Low Drug Exposure in Pharmacokinetic (PK) Studies
Question: We are observing high variability and lower-than-expected plasma concentrations of this compound in our rodent PK studies after oral gavage. What could be the cause and how can we troubleshoot this?
Answer:
This is a common issue for poorly soluble compounds. The problem likely stems from the formulation and administration.
Potential Causes & Solutions:
-
Poor Solubility/Suspension Quality: this compound may not be adequately dissolved or is falling out of suspension, leading to inconsistent dosing.
-
Solution: Re-evaluate your vehicle. For a likely poorly soluble compound like this compound, a simple aqueous vehicle is often insufficient. Consider the options in the table below.
-
Protocol: Always verify the homogeneity and stability of your formulation. A simple visual check for precipitation before each dose is a start, but for suspensions, particle size analysis and resuspendability tests are recommended.
-
-
Drug Precipitation Upon Administration: A drug dissolved in a cosolvent system (e.g., with DMSO or ethanol) can precipitate when it comes into contact with the aqueous environment of the GI tract.
-
Solution: Minimize the concentration of the drug in the dosing solution. Incorporating a low percentage of a surfactant may also help. A slow infusion technique, if applicable, can also mitigate this.[5]
-
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to accidental administration into the lungs or incomplete delivery to the stomach.
Issue 2: Adverse Clinical Signs in the Vehicle Control Group
Question: Our control animals, receiving only the vehicle, are showing signs of distress (e.g., diarrhea, lethargy, weight loss). How do we address this?
Answer:
Vehicle-induced effects can mask the true toxicological profile of your test article. It is essential to select a well-tolerated vehicle.
Potential Causes & Solutions:
-
Vehicle Irritation or Toxicity: The chosen vehicle may be causing local (e.g., gastrointestinal) or systemic toxicity at the administered dose and volume.
-
Solution: Conduct a vehicle tolerability study before initiating your main experiment. This involves dosing a small cohort of animals with the vehicle alone at the planned volume and frequency and monitoring for adverse effects.[11] If toxicity is observed, you must either reduce the dose volume or select a different, less toxic vehicle.
-
-
Hyperosmolality or pH of the Formulation: Solutions that are not isotonic or have an extreme pH can cause local irritation and distress.
-
Solution: Measure the pH and, if possible, the osmolality of your final formulation. The pH should ideally be between 5 and 9.[7]
-
-
Gavage Stress/Injury: Repeated oral gavage can be stressful and may lead to injury if not performed correctly.
-
Solution: Allow for an acclimatization period for the animals to handling and the gavage procedure. Ensure the technique is refined to be as quick and gentle as possible.[12]
-
Data Presentation: Common Oral Vehicles for Rodent Studies
The following table summarizes the No-Observed-Effect Levels (NOELs) and potential toxicities of common vehicles used in 2-week oral toxicity studies in rats. This data can guide your initial vehicle selection.
| Vehicle | Typical Concentration | NOEL (Rats, 2-week oral) | Potential Effects & Considerations |
| Aqueous Suspending Agents | |||
| Methylcellulose (MC) | 0.5% - 1.0% (w/v) | Not explicitly defined as toxic at standard concentrations | Well-tolerated and most common, but may not be suitable for all poorly soluble compounds.[4][13] |
| Carboxymethylcellulose (CMC) | 0.5% - 1.0% (w/v) | Not explicitly defined as toxic at standard concentrations | Similar to MC, widely used. |
| Solubilizing Agents | |||
| Polyethylene glycol 400 (PEG 400) | Up to 100% | 1,250 mg/kg/day | Can cause gastrointestinal effects at higher doses.[4] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Up to 40% (w/v) | 1,000 mg/kg/day | May cause diarrhea and elevated liver transaminases in rodents.[4][5] |
| Polysorbate 80 (Tween 80) | 0.1% - 5% (v/v) | 250 mg/kg/day | Generally well-tolerated at low concentrations, often used as a surfactant.[4][13] |
| Lipid-Based Vehicles | |||
| Olive Oil / Sesame Oil | Up to 100% | 4,500 mg/kg/day | Can enhance absorption of lipophilic compounds.[4] Consider using a low-fat diet to avoid confounding effects.[14] |
| Cosolvents (Use with Caution) | |||
| Dimethyl sulfoxide (DMSO) | < 10% (often much lower) | NOEL could not be determined (effects at lowest dose) | Can cause local toxic effects and may alter drug ADME.[4][5] |
Experimental Protocols
Protocol 1: Vehicle Selection and Formulation Development
-
Objective: To identify a suitable vehicle that can solubilize or suspend this compound at the required concentration and is well-tolerated by the study animals.
-
Methodology:
-
Solubility Screening:
-
Assess the solubility of this compound in a panel of vehicles (e.g., water, 0.5% MC, PEG 400, HP-β-CD, sesame oil).
-
Add an excess amount of this compound to a small volume of each vehicle.
-
Mix (e.g., vortex, sonicate) for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge to pellet undissolved compound.
-
Analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Formulation Preparation:
-
Based on solubility data, prepare the formulation. For a suspension, this typically involves:
-
Wetting the this compound powder with a small amount of surfactant (e.g., Tween 80).
-
Gradually adding the vehicle (e.g., 0.5% MC) while mixing to form a uniform suspension.
-
-
-
Formulation Characterization:
-
Homogeneity: Sample the formulation from the top, middle, and bottom of the container while stirring. Analyze the concentration of this compound in each sample. The variation should be within acceptable limits (e.g., ±10%).
-
Stability: Store the formulation under the intended use conditions (e.g., room temperature, refrigerated) and re-test for concentration and appearance at various time points.
-
-
Protocol 2: Vehicle Tolerability Study in Rats
-
Objective: To assess the safety and tolerability of a selected vehicle prior to its use in a main study.
-
Methodology:
-
Animals: Use a small group of animals (e.g., 3-5 per sex) of the same strain and age as the main study. Include a control group receiving no treatment or a standard vehicle like water.
-
Dosing: Administer the vehicle via the intended route (e.g., oral gavage) at the maximum proposed volume and for a duration relevant to the main study (e.g., daily for 7-14 days).
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in behavior, appearance, diarrhea, or lethargy.
-
Body Weight: Record body weights before the first dose and at least twice weekly thereafter.
-
Food/Water Consumption: Monitor daily or weekly.
-
-
Endpoint: At the end of the observation period, a full necropsy may be performed to look for gross pathological changes, particularly in the gastrointestinal tract. If adverse effects are noted, the vehicle is considered not tolerated at that dose/volume.
-
Mandatory Visualizations
Signaling Pathway: 5-Lipoxygenase (5-LO) Pathway
Caption: this compound inhibits the 5-LO enzyme, blocking leukotriene synthesis.
Workflow: Vehicle Selection for an Oral Gavage Study
Caption: A logical workflow for selecting and validating a vehicle for animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ndd.ucdavis.edu [ndd.ucdavis.edu]
- 7. queensu.ca [queensu.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Setileuton tosylate
Welcome to the technical support center for Setileuton tosylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro experiments, with a specific focus on managing cell viability issues at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Setileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO).[1] The 5-LO enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] By inhibiting 5-LO, Setileuton blocks the production of leukotrienes, including LTB4 and cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][2] This mechanism of action makes it a valuable tool for studying inflammatory pathways and for potential therapeutic applications in inflammatory diseases.[1][2]
Q2: I am observing decreased cell viability at high concentrations of this compound. Is this expected?
A2: While Setileuton is a selective 5-LO inhibitor, it is not uncommon for small molecule inhibitors to exhibit off-target effects or induce cellular stress at high concentrations, leading to decreased cell viability. Studies on other 5-lipoxygenase inhibitors have shown that they can induce anti-proliferative and cytotoxic effects that are independent of their 5-LO inhibitory activity, particularly at high concentrations (up to 100 µM).[2] Therefore, observing cytotoxicity at high concentrations of this compound may not be unexpected. It is crucial to determine the optimal concentration range for your specific cell type and experimental endpoint.
Q3: What are the potential off-target effects of 5-LO inhibitors that could affect cell viability?
A3: Research on various 5-LO inhibitors has suggested several potential off-target effects that could contribute to cytotoxicity, including:
-
Interference with other signaling pathways: Some 5-LO inhibitors have been shown to affect prostaglandin biosynthesis by interfering with arachidonic acid release.[3]
-
Induction of apoptosis: At high concentrations, some 5-LO inhibitors can induce programmed cell death (apoptosis) in tumor cells, independent of 5-LO suppression.[2]
-
Effects on cell proliferation: Zileuton, another 5-LO inhibitor, has been shown to suppress cell proliferation in certain cancer cell lines at high concentrations.[4]
Q4: What is the recommended working concentration range for this compound in in-vitro experiments?
A4: The optimal working concentration of this compound is highly dependent on the cell type and the specific assay. Setileuton has been shown to have an IC50 of 31 nM in human whole blood assays for LTB4 inhibition.[1] For cell-based assays, it is recommended to perform a dose-response curve starting from low nanomolar concentrations up to the high micromolar range (e.g., 1 nM to 100 µM) to determine the optimal, non-toxic concentration for your experiment.
Troubleshooting Guide: Cell Viability Issues
This guide provides a structured approach to troubleshooting unexpected cell death when using high concentrations of this compound.
Problem: Significant Decrease in Cell Viability Observed
Caption: Troubleshooting workflow for high cell death.
| Step | Action | Rationale | Troubleshooting Tips |
| 1 | Verify Drug Concentration and Purity | Incorrect concentration or degradation of the compound can lead to unexpected results. | - Confirm the molecular weight of this compound and recalculate your stock solution concentration.- Use a fresh vial of the compound if possible.- If purity is a concern, consider analytical validation (e.g., HPLC). |
| 2 | Review Experimental Protocol | Errors in the experimental setup can contribute to cell death. | - Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%).- Incubation Time: High concentrations of a compound may be toxic over longer incubation periods. |
| 3 | Assess Cell Health and Culture Conditions | Sub-optimal cell health can make cells more susceptible to drug-induced stress. | - Cell Density: Both very low and very high cell densities can affect viability. Ensure consistent and optimal seeding density.- Contamination: Check for microbial contamination (e.g., mycoplasma).- Passage Number: Use cells within a consistent and low passage number range. |
| 4 | Perform Dose-Response and Time-Course Experiments | To determine the cytotoxic concentration (CC50) and the onset of toxicity. | - Dose-Response: Test a broad range of concentrations (e.g., logarithmic dilutions from 10 nM to 200 µM).- Time-Course: Measure viability at multiple time points (e.g., 24h, 48h, 72h). |
| 5 | Investigate Mechanism of Cell Death | To understand if the observed cytotoxicity is due to apoptosis or necrosis. | - Use assays to differentiate between apoptosis (e.g., Caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release, Propidium Iodide uptake). |
| 6 | Consider Off-Target Effects | The observed cytotoxicity may be independent of 5-LO inhibition. | - Control Compounds: Include a structurally different 5-LO inhibitor to see if the effect is class-specific.- Rescue Experiments: If the cytotoxicity is thought to be on-target, attempt to rescue the phenotype by adding downstream products of the 5-LO pathway (though this is less likely to work for off-target effects). |
Data Summary Tables
Table 1: Setileuton (MK-0633) In Vitro Potency
| Assay | Species | IC50 (nM) | Reference |
| Human Whole Blood (LTB4 inhibition) | Human | 31 | [1] |
| Dog Whole Blood (LTB4 inhibition) | Dog | 10 | [1] |
This table summarizes the reported inhibitory potency of Setileuton. Note that these are not cytotoxicity values.
Table 2: Troubleshooting Concentration Ranges for Cell Viability Assays
| Parameter | Recommended Range | Rationale |
| Setileuton Concentration | 1 nM - 200 µM (log dilutions) | To establish a full dose-response curve and identify the CC50. |
| Cell Seeding Density | Varies by cell type (e.g., 5,000-20,000 cells/well in a 96-well plate) | To ensure cells are in a logarithmic growth phase and to avoid artifacts from over-confluence or sparse culture. |
| Solvent (DMSO) Concentration | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity. |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent cytotoxic effects. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using a Resazurin-Based Viability Assay
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).
-
Seed cells in a 96-well clear-bottom black plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to prepare 2X working concentrations.
-
Remove the medium from the cell plate and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment:
-
Prepare a 0.15 mg/mL solution of Resazurin in PBS.
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the CC50.
-
Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V and Propidium Iodide Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined CC50, alongside a vehicle control.
-
Incubate for the time point at which significant cell death was observed.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE).
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the cell population based on forward and side scatter.
-
Differentiate cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
-
Signaling Pathway Diagram
Caption: Mechanism of Setileuton and potential off-target effects.
References
- 1. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vivo Comparison: Setileuton (as represented by 5-LOX inhibitors) vs. Montelukast
In the landscape of anti-inflammatory therapeutics for respiratory diseases, particularly asthma, Setileuton and Montelukast represent two distinct strategies for modulating the leukotriene pathway. While both aim to mitigate the pro-inflammatory effects of leukotrienes, they do so by targeting different key components of this signaling cascade. This guide provides a comprehensive in vivo comparison of a 5-lipoxygenase (5-LOX) inhibitor, represented by data available for Zileuton (the class to which Setileuton belongs), and the cysteinyl leukotriene receptor antagonist, Montelukast. The following sections detail their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and safety, supported by experimental data.
Mechanism of Action: A Tale of Two Targets
The leukotriene signaling pathway plays a crucial role in the pathophysiology of asthma and other inflammatory conditions. Both Setileuton and Montelukast intervene in this pathway, but at different points, as illustrated below.
Caption: Differential Inhibition of the Leukotriene Pathway.
Setileuton , as a 5-LOX inhibitor, acts upstream in the pathway. It directly inhibits the 5-lipoxygenase enzyme, which is responsible for the conversion of arachidonic acid into leukotrienes. This action prevents the synthesis of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2][3]
Montelukast , on the other hand, is a selective and orally active leukotriene receptor antagonist. It works downstream by specifically blocking the action of leukotriene D4 (LTD4) at the cysteinyl leukotriene type 1 (CysLT1) receptor.[4][5][6][7] This prevents the inflammatory cascade that would otherwise be triggered by the binding of cysteinyl leukotrienes to their receptor, such as bronchoconstriction, increased vascular permeability, and mucus secretion.[4][7]
Comparative Efficacy in Acute Asthma
A randomized, double-blind, placebo-controlled study directly compared the effects of oral Zileuton and oral Montelukast in patients with acute asthma.[8][9][10] The primary endpoint was the mean Peak Expiratory Flow Rate (PEFR) at various time points after administration.
| Time Point | Mean PEFR (L/min) ± SD - Placebo | Mean PEFR (L/min) ± SD - Montelukast | Mean PEFR (L/min) ± SD - Zileuton | P-value (vs Placebo) |
| 6 hours | 223.25 ± 90.40 | 199.00 ± 82.52 | 233.75 ± 84.05 | 0.240 |
| 12 hours | 271.00 ± 109.38 | 251.50 ± 101.44 | 309.50 ± 129.63 | 0.048 |
| 24 hours | 288.25 ± 114.26 | 269.00 ± 107.51 | 324.50 ± 127.88 | 0.080 |
| 48 hours | 295.00 ± 114.80 | 293.50 ± 113.24 | 344.75 ± 119.91 | 0.015 |
| Discharge | 305.00 ± 118.56 | 305.25 ± 119.51 | 361.25 ± 119.70 | 0.010 |
| Morning after Admission | 268.75 ± 111.43 | 252.50 ± 99.99 | 306.75 ± 114.44 | 0.047 |
The study concluded that Zileuton, when added to standard treatment for acute asthma, resulted in a significant improvement in lung function compared to both placebo and Montelukast.[8][9] The Zileuton group also required fewer rescue medications.[9][10]
Experimental Protocol: Comparative Study in Acute Asthma
The following workflow outlines the methodology of the comparative clinical trial.
Caption: Workflow of the randomized, double-blind, placebo-controlled trial.
Inclusion Criteria: Patients presenting with an acute exacerbation of asthma.[8]
Randomization: 120 patients were randomized into three groups of 40.[8][10]
Intervention:
-
Group A (Placebo): Received standard treatment for asthma exacerbation plus a placebo.[8]
-
Group B (Montelukast): Received standard treatment plus oral Montelukast.[8]
-
Group C (Zileuton): Received standard treatment plus oral Zileuton.[8]
Data Collection: Peak expiratory flow rate (PEFR), the need for rescue medication, and vital signs were recorded at 6, 12, 24, and 48 hours after drug administration, at discharge, and on the morning following admission.[8][10]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are critical to its clinical efficacy and dosing regimen. Below is a comparison of key pharmacokinetic parameters for Zileuton and Montelukast.
| Parameter | Zileuton | Montelukast |
| Absorption | Rapidly absorbed orally.[2][11] | Rapidly absorbed orally.[5][12] |
| Time to Peak Plasma Concentration (Tmax) | ~1.7 hours[11] | 3 to 4 hours (10 mg tablet, fasted adults)[5][12] |
| Oral Bioavailability | Not specified, but well absorbed.[13] | ~64% (10 mg tablet, fasted adults)[5][12] |
| Protein Binding | ~93%[2][11] | >99%[5][14] |
| Metabolism | Hepatic, via CYP1A2, 2C9, and 3A4.[2][11] | Extensively hepatic, via CYP3A4, 2C8, and 2C9.[14][15][16] |
| Elimination Half-life | ~2.5 hours[13] | 2.7 to 5.5 hours (healthy young adults)[15][17] |
| Excretion | Primarily via metabolites in urine. | Almost exclusively via bile in feces.[12][15] |
Safety and Tolerability
Setileuton (as represented by Zileuton):
-
The most significant safety concern with Zileuton is the potential for elevation of liver enzymes.[18] Increases in alanine aminotransferase (ALT) levels to three times or more the upper limit of normal occurred in a small percentage of patients, typically within the first 3 months of treatment.[18] These elevations were generally reversible upon discontinuation of the drug.[18]
-
Common adverse effects include dyspepsia, nausea, and abdominal pain.
Montelukast:
-
Montelukast is generally well-tolerated.[14]
-
Common side effects include abdominal pain, cough, and headache.[4][16]
-
Serious side effects are rare but may include allergic reactions.[4] There have also been post-marketing reports of neuropsychiatric events.[19]
Conclusion
This in vivo comparison, drawing on available data for the 5-LOX inhibitor Zileuton as a proxy for Setileuton, and the CysLT1 receptor antagonist Montelukast, highlights key differences in their mechanism of action, which translate to observable differences in clinical efficacy, particularly in the acute setting.
-
Mechanism: Setileuton's upstream inhibition of 5-LOX prevents the formation of all leukotrienes, offering a broader blockade of the pathway compared to Montelukast's targeted downstream receptor antagonism.
-
Efficacy: In a head-to-head trial in acute asthma, Zileuton demonstrated superior efficacy in improving lung function compared to Montelukast.[9]
-
Pharmacokinetics: Both drugs are orally active with relatively rapid absorption. Montelukast has a longer half-life and is highly protein-bound.
-
Safety: The primary safety consideration for Zileuton is monitoring of liver function, while Montelukast is generally well-tolerated with rare but notable potential for neuropsychiatric side effects.
For researchers and drug development professionals, the choice between a 5-LOX inhibitor and a CysLT1 receptor antagonist will depend on the specific therapeutic goals, the desired breadth of pathway inhibition, and the clinical context (acute vs. chronic management). The data suggests that for acute exacerbations, a broader inhibition of leukotriene synthesis may offer a therapeutic advantage. Further direct comparative studies of Setileuton tosylate and Montelukast would be invaluable to confirm these findings and further delineate their respective roles in managing inflammatory respiratory diseases.
References
- 1. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Montelukast - Wikipedia [en.wikipedia.org]
- 5. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Montelukast - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 8. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics, safety, and ability to diminish leukotriene synthesis by zileuton, an inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. go.drugbank.com [go.drugbank.com]
- 16. youtube.com [youtube.com]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. Safety and clinical efficacy of zileuton in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the 5-LO Inhibitory Activity of Setileuton Tosylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Setileuton tosylate's 5-lipoxygenase (5-LO) inhibitory activity against other well-established inhibitors, Zileuton and MK-886. The information presented herein is supported by experimental data from publicly available research to assist in the validation and contextualization of this compound's performance.
Comparative Analysis of 5-LO Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives. It is crucial to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target | Assay System | IC50 Value |
| This compound | 5-Lipoxygenase (5-LO) | Recombinant Human 5-LO | 3.9 nM[1] |
| Leukotriene B4 (LTB4) Production | Calcium Ionophore-Stimulated Human Whole Blood | 52 nM[1] | |
| Zileuton | 5-Hydroxyeicosatetraenoic acid (5-HETE) Synthesis | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 µM[2] |
| 5-HETE Synthesis | Rat Basophilic Leukemia (RBL-1) cells | 0.5 µM[2] | |
| LTB4 Biosynthesis | Human Polymorphonuclear Leukocytes (PMNL) | 0.4 µM[2] | |
| LTB4 Biosynthesis | Human Whole Blood | 0.9 µM[2] | |
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | FLAP Binding Assay | 30 nM |
| Leukotriene Biosynthesis | Intact Leukocytes | 3 nM | |
| Leukotriene Biosynthesis | Human Whole Blood | 1.1 µM |
Understanding the 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase pathway is a critical component of the inflammatory response, responsible for the synthesis of leukotrienes from arachidonic acid. Inhibition of this pathway is a key therapeutic strategy for managing inflammatory diseases.
Caption: The 5-lipoxygenase signaling cascade and points of intervention for inhibitors.
Experimental Protocols
Precise and reproducible experimental design is paramount for the validation of inhibitory activity. Below is a generalized protocol for a cellular 5-lipoxygenase inhibition assay based on common methodologies.
General Protocol for Cellular 5-Lipoxygenase (5-LO) Inhibition Assay
1. Objective:
To determine the potency of a test compound (e.g., this compound) in inhibiting the production of leukotrienes in a cellular context.
2. Materials:
-
Cells: Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line expressing 5-LO (e.g., RBL-1).
-
Test Compounds: this compound, Zileuton, MK-886 (and other relevant controls) dissolved in a suitable solvent (e.g., DMSO).
-
Stimulus: Calcium ionophore A23187.
-
Buffers and Media: Hank's Balanced Salt Solution (HBSS), RPMI-1640 medium.
-
Reagents for LTB4 quantification: LTB4 ELISA kit or reagents for LC-MS/MS analysis.
-
General lab equipment: Centrifuge, incubator, multi-well plates, pipettes.
3. Experimental Workflow:
The following diagram outlines the typical workflow for assessing 5-LO inhibition in a cellular assay.
Caption: A typical workflow for a cell-based 5-LO inhibition assay.
4. Detailed Steps:
-
Cell Preparation: Isolate primary cells (e.g., human PMNLs) or culture a suitable cell line to the desired confluency. Wash and resuspend the cells in an appropriate buffer (e.g., HBSS) to a final concentration of 1-5 x 10^6 cells/mL.
-
Compound Preparation: Prepare a dilution series of the test compounds (this compound, Zileuton, MK-886) and controls in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Pre-incubation: Add the diluted test compounds to the cell suspension in a multi-well plate. Include vehicle controls (solvent only) and positive controls (known inhibitor). Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for compound uptake and target engagement.
-
Stimulation: Initiate the 5-LO pathway by adding the calcium ionophore A23187 to each well to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for the production of leukotrienes.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by placing the plate on ice and centrifuging immediately.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted leukotrienes.
-
LTB4 Quantification: Analyze the concentration of LTB4 in the supernatant using a validated method such as a commercial ELISA kit or by LC-MS/MS.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the log concentration of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in LTB4 production compared to the vehicle control.
Note: This is a generalized protocol. Specific parameters such as cell type, cell density, stimulus concentration, and incubation times should be optimized and standardized for each specific experimental setup to ensure reliable and reproducible results.
References
Setileuton Tosylate: A Comparative Analysis of Lipoxygenase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of setileuton tosylate with other lipoxygenases, offering objective data and experimental context for researchers in inflammation and drug development. Setileuton is a potent and highly selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful inflammatory mediators implicated in respiratory diseases such as asthma.[1] Understanding the selectivity of 5-LOX inhibitors is critical for predicting their therapeutic efficacy and potential side effects.
Comparative Inhibitory Activity
This compound demonstrates exceptional selectivity for 5-LOX with minimal to no activity against other major lipoxygenase isoforms, namely 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX). This high degree of selectivity is a significant advantage, as off-target inhibition of other lipoxygenases could lead to unintended biological consequences.
In direct comparison, zileuton, another well-characterized 5-LOX inhibitor, also exhibits a favorable selectivity profile, showing little to no inhibition of 12-LOX and 15-LOX at concentrations significantly higher than its IC50 for 5-LOX.[2][3]
The following table summarizes the inhibitory potency (IC50 values) of this compound and zileuton against 5-LOX, 12-LOX, and 15-LOX.
| Compound | 5-LOX (Recombinant Human) | 5-LOX (Human Whole Blood, LTB4 production) | 12-LOX | 15-LOX |
| This compound | 3.9 nM[1][4][5] | 52 nM[1][4][5] | >20 µM[1] | >20 µM[1] |
| Zileuton | ~300-500 nM[2] | ~900 nM[2][3] | >100 µM[2][3] | >100 µM[2][3] |
Signaling Pathways and Inhibition
The lipoxygenase pathways are critical branches of the arachidonic acid cascade, leading to the production of distinct bioactive lipid mediators. 5-LOX is responsible for the synthesis of leukotrienes, while 12-LOX and 15-LOX produce various hydroxyeicosatetraenoic acids (HETEs) and lipoxins. Setileuton's specific inhibition of 5-LOX effectively blocks the production of pro-inflammatory leukotrienes without significantly impacting the other pathways.
Caption: Lipoxygenase signaling pathways and the specific point of inhibition by Setileuton.
Experimental Protocols
The determination of lipoxygenase inhibitor selectivity involves a series of well-defined in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.
Recombinant Human 5-Lipoxygenase Activity Assay
This assay directly measures the enzymatic activity of purified 5-LOX and its inhibition by a test compound.
-
Enzyme Source: Recombinant human 5-lipoxygenase expressed in a suitable system (e.g., E. coli, insect cells) and purified.
-
Substrate: Arachidonic acid.
-
Assay Buffer: Typically a buffer such as Tris-HCl or HEPES at physiological pH (7.4), containing CaCl2, ATP, and dithiothreitol (DTT).
-
Procedure:
-
The recombinant 5-LOX enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations in the assay buffer on ice.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The mixture is incubated at 37°C for a defined period (e.g., 10-15 minutes).
-
The reaction is terminated by the addition of an organic solvent (e.g., methanol or acetonitrile) and an internal standard.
-
The formation of 5-LOX products (e.g., 5-HETE, LTB4) is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Human Whole Blood Leukotriene B4 (LTB4) Production Assay
This ex vivo assay assesses the inhibitory effect of a compound on 5-LOX activity in a more physiologically relevant cellular environment.
-
Sample: Freshly drawn human whole blood collected in the presence of an anticoagulant (e.g., heparin).
-
Stimulant: A calcium ionophore such as A23187 is used to stimulate the 5-LOX pathway in leukocytes.
-
Procedure:
-
Aliquots of human whole blood are pre-incubated with various concentrations of the test compound or vehicle control at 37°C.
-
Leukotriene biosynthesis is initiated by the addition of the calcium ionophore A23187.
-
The incubation is continued at 37°C for a specific duration (e.g., 30-60 minutes).
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.
-
The concentration of LTB4 in the plasma supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
The IC50 value is determined by calculating the concentration of the inhibitor that causes a 50% reduction in LTB4 production compared to the vehicle-treated control.
-
12-Lipoxygenase and 15-Lipoxygenase Activity Assays
These assays are performed to determine the selectivity of the inhibitor against other lipoxygenase isoforms.
-
Enzyme Source: Recombinant human 12-LOX and 15-LOX or cell lysates known to express these enzymes (e.g., platelets for 12-LOX, reticulocytes for 15-LOX).
-
Substrate: Arachidonic acid.
-
Procedure:
-
The experimental setup is similar to the recombinant 5-LOX assay. The respective enzyme is pre-incubated with a range of concentrations of the test compound.
-
The reaction is started by adding arachidonic acid and incubated at 37°C.
-
The reaction is terminated, and the products (12-HETE for 12-LOX and 15-HETE for 15-LOX) are extracted.
-
Product formation is quantified by RP-HPLC or LC-MS.
-
The percentage of inhibition is calculated, and if significant inhibition is observed, an IC50 value is determined. For highly selective compounds like setileuton, a lack of significant inhibition at high concentrations (e.g., >20 µM) is reported.
-
Experimental Workflow for Assessing Lipoxygenase Inhibitor Specificity
The following diagram illustrates the typical workflow for evaluating the cross-reactivity of a potential lipoxygenase inhibitor.
Caption: Workflow for determining the selectivity of a lipoxygenase inhibitor.
References
- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Setileuton Tosylate and Other 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Setileuton tosylate with other prominent 5-lipoxygenase (5-LO) inhibitors. The information presented is collated from various experimental studies to aid in research and development decisions.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LO) enzyme is a crucial component of the inflammatory pathway, catalyzing the conversion of arachidonic acid to leukotrienes.[1][2] Leukotrienes are potent lipid mediators involved in a variety of inflammatory responses, including those characteristic of asthma and other inflammatory diseases.[1][2] Specifically, they contribute to bronchoconstriction, increased mucus secretion, and airway edema.[2][3] Inhibitors of 5-LO block the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), thereby reducing the inflammatory cascade.[1][2] Setileuton (MK-0633) is a potent and selective 5-LO inhibitor that has been developed for the treatment of respiratory diseases.[1]
Comparative Potency of 5-LO Inhibitors
The potency of 5-LO inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the in vitro potency of this compound in comparison to other well-known 5-LO inhibitors like Zileuton and Atreleuton.
| Inhibitor | Assay | IC50 | Reference |
| Setileuton (MK-0633) | Recombinant human 5-LO | 3.9 nM | [4][5] |
| Human Whole Blood (LTB4 production) | 52 nM | [1][4][5] | |
| Dog Whole Blood (LTB4 production) | 21 nM | [1] | |
| Zileuton | Human Whole Blood (LTB4 synthesis) | 0.9 µM (900 nM) | [6] |
| Human Polymorphonuclear Leukocytes (LTB4 biosynthesis) | 0.4 µM (400 nM) | [6] | |
| Rat Polymorphonuclear Leukocytes (5-HETE synthesis) | 0.3 µM (300 nM) | [6] | |
| Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis) | 0.5 µM (500 nM) | [6] | |
| Human Whole Blood (LPS-stimulated PGE2 production) | 12.9 µM | [7] | |
| Atreleuton (ABT-761) | Human 5-LO | 90 nM | [8] |
| COX/5-LO-IN-1 (Atreleuton analog) | Human Whole Blood (5-LO inhibition) | 0.2 µM (200 nM) | [9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for assessing inhibitor potency.
Caption: The 5-Lipoxygenase signaling pathway, the target of Setileuton.
Caption: A generalized workflow for determining 5-LO inhibitor potency.
Experimental Protocols
Detailed experimental protocols can vary between studies. However, a generalized methodology for determining the IC50 of a 5-LO inhibitor in a human whole blood assay is outlined below.
Objective: To determine the concentration of a 5-LO inhibitor required to inhibit LTB4 production by 50% in calcium ionophore-stimulated human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy volunteers.
-
5-LO inhibitor stock solution (e.g., this compound dissolved in DMSO).
-
Calcium ionophore A23187 solution.
-
Phosphate-buffered saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification.
-
Microplate reader.
Procedure:
-
Preparation: Aliquots of human whole blood are prepared. Serial dilutions of the 5-LO inhibitor are made to achieve a range of final concentrations in the blood samples.
-
Pre-incubation: The whole blood aliquots are pre-incubated with the different concentrations of the 5-LO inhibitor (or vehicle control, e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: LTB4 synthesis is initiated by adding a solution of calcium ionophore A23187 to each blood sample. The samples are then incubated for a further period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination and Sample Preparation: The reaction is stopped, typically by placing the samples on ice and/or adding a chelating agent like EDTA. The plasma is then separated by centrifugation.
-
LTB4 Quantification: The concentration of LTB4 in the plasma samples is measured using a competitive ELISA according to the manufacturer's instructions.
-
Data Analysis: The percentage of LTB4 inhibition for each inhibitor concentration is calculated relative to the vehicle-treated control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Discussion
The data presented clearly indicates that Setileuton is a highly potent inhibitor of 5-lipoxygenase. In a direct comparison of IC50 values from human whole blood assays, Setileuton (IC50 = 52 nM) is significantly more potent than Zileuton (IC50 ≈ 900 nM).[1][4][5][6] This suggests that a lower concentration of Setileuton is required to achieve the same level of 5-LO inhibition as Zileuton. The high potency of Setileuton observed in both recombinant enzyme and whole blood assays underscores its potential as a therapeutic agent for inflammatory diseases where leukotrienes play a pathogenic role.
It is important to note that while in vitro potency is a critical parameter, the overall clinical efficacy of a drug is also influenced by its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Zileuton is the only 5-LO inhibitor currently marketed for the treatment of asthma.[7] However, its use can be limited by the need to monitor liver function due to potential hepatotoxicity.[7] The development of newer, more potent, and potentially safer 5-LO inhibitors like Setileuton represents a significant advancement in the field.
Conclusion
This compound demonstrates superior in vitro potency as a 5-lipoxygenase inhibitor when compared to Zileuton. Its low nanomolar IC50 values in various assays highlight its efficiency in blocking the production of leukotrienes. This comparative guide, supported by experimental data and methodologies, provides a valuable resource for researchers and professionals in the field of drug development for inflammatory diseases. Further clinical investigations will be crucial in determining the full therapeutic potential and safety profile of Setileuton.
References
- 1. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zyflo CR (Zileuton Extended Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of Setileuton Tosylate Against COX Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Setileuton tosylate's enzymatic specificity against cyclooxygenase (COX) enzymes. It is intended to offer an objective analysis supported by experimental data for researchers and professionals in drug development.
Executive Summary
Setileuton is a potent and highly selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. The primary focus of this guide is to assess its specificity with respect to COX-1 and COX-2, the target enzymes for non-steroidal anti-inflammatory drugs (NSAIDs). Experimental evidence demonstrates that Setileuton's active moiety, Zileuton, exhibits negligible direct inhibitory activity against both COX-1 and COX-2 isoforms. This high degree of selectivity for 5-LO over COX enzymes is a defining characteristic of Setileuton's pharmacological profile. However, some studies suggest that at higher concentrations, Zileuton may indirectly reduce the production of prostaglandins, not by inhibiting COX enzymes, but by limiting the availability of the substrate, arachidonic acid.
Comparative Analysis of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of Setileuton, its active moiety Zileuton, and a range of COX inhibitors against their respective target enzymes. This data highlights the potent and selective nature of Setileuton as a 5-LO inhibitor in contrast to the activity profiles of various NSAIDs against COX-1 and COX-2.
| Compound | Target Enzyme | IC50 | Selectivity Profile |
| Setileuton | 5-Lipoxygenase (human whole blood) | 52 nM[1] | Highly selective 5-LO inhibitor |
| 5-Lipoxygenase (recombinant human) | 3.9 nM[2] | ||
| Zileuton | 5-Lipoxygenase (human whole blood) | 0.9 µM[3] | Highly selective 5-LO inhibitor |
| 5-Lipoxygenase (human PMNL) | 0.4 µM[3] | ||
| Cyclooxygenase (sheep) | Little to no inhibition at 100 µM[3] | ||
| Cyclooxygenase-2 (human, isolated) | No inhibition[4] | ||
| Celecoxib | Cyclooxygenase-1 | 82 µM[2] | Selective COX-2 Inhibitor |
| Cyclooxygenase-2 | 6.8 µM[2] | ||
| Ibuprofen | Cyclooxygenase-1 | 12 µM[2] | Non-selective COX Inhibitor |
| Cyclooxygenase-2 | 80 µM[2] | ||
| Aspirin | Cyclooxygenase-1 | ~3.5 µM[5] | Non-selective COX Inhibitor |
| Cyclooxygenase-2 | ~30 µM[5] | (Irreversible inhibitor) | |
| Diclofenac | Cyclooxygenase-1 | 0.076 µM[2] | Non-selective COX Inhibitor |
| Cyclooxygenase-2 | 0.026 µM[2] | ||
| Indomethacin | Cyclooxygenase-1 | 0.009 µM[2] | Non-selective COX Inhibitor |
| Cyclooxygenase-2 | 0.31 µM[2] | ||
| Meloxicam | Cyclooxygenase-1 | 37 µM[2] | Preferential COX-2 Inhibitor |
| Cyclooxygenase-2 | 6.1 µM[2] |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the arachidonic acid cascade, highlighting the distinct pathways of 5-lipoxygenase and cyclooxygenase enzymes and the specific point of inhibition for Setileuton.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Setileuton Tosylate's Anti-inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Setileuton tosylate, a 5-lipoxygenase (5-LO) inhibitor, with other alternatives. The information is presented through structured data tables, detailed experimental protocols, and visualized signaling pathways to aid in the evaluation of its therapeutic potential.
This compound (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are powerful inflammatory mediators implicated in a variety of diseases, most notably asthma. By blocking the 5-LO pathway, this compound aims to reduce the production of these pro-inflammatory molecules, thereby exerting its anti-inflammatory effects.[1] This guide will compare the efficacy of this compound with the established 5-LO inhibitor Zileuton, another investigational 5-LO inhibitor Atreleuton, and a representative of a different class of leukotriene synthesis inhibitors, the 5-lipoxygenase-activating protein (FLAP) inhibitors.
Comparative Efficacy of 5-Lipoxygenase Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and its comparators in both in vitro and clinical settings.
In Vitro Potency
| Compound | Assay | Target | IC50 |
| This compound (MK-0633) | Human Whole Blood | LTB4 Production | 52 nM[1] |
| Zileuton | Human Whole Blood | LTB4 Biosynthesis | 0.9 µM[2] |
| Zileuton | Rat PMNL | LTB4 Biosynthesis | 0.4 µM[2] |
| Zileuton | Human PMNL | LTB4 Biosynthesis | 0.4 µM[2] |
| AZD5718 (FLAP Inhibitor) | Human Whole Blood | LTB4 Production | 39 nM |
Clinical Efficacy in Asthma
| Drug | Dose | Study Duration | Key Efficacy Endpoint | Result |
| This compound (MK-0633) | 100 mg once daily | 6 weeks | Change from baseline in FEV1 | 0.20 L (vs. 0.13 L for placebo; p=0.004)[3] |
| Zileuton | 600 mg four times daily | 13 weeks | Improvement in FEV1 | 15.7% (vs. 7.7% for placebo; p=0.006)[4] |
| Zileuton | 2.4 g/day | 4 weeks | Improvement in FEV1 | 13.4% (0.32 L increase from baseline) |
| Zileuton Extended-Release | 2400 mg/day | 12 weeks | Improvement in PEFR | 27.0% (vs. 18.4% for Montelukast; p=0.006) |
Inhibition of Leukotriene Production in Clinical Studies
| Drug | Dose | Biomarker | Inhibition |
| Atreleuton (VIA-2291) | 100 mg daily | Whole blood stimulated LTB4 | ~80% in >90% of patients[5][6] |
| Atreleuton (VIA-2291) | 25 mg, 50 mg, 100 mg daily | Urinary LTE4 | Significant reduction at all doses[5][6] |
| AZD5718 | 200 mg | Urinary LTE4 | >80% reduction[7] |
| Zileuton | 600 mg four times daily | Urinary LTE4 | Significant decline at 24 and 72 hours[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: The 5-Lipoxygenase pathway and points of inhibition.
References
- 1. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomized Trial of Zileuton for Treatment of COPD Exacerbations Requiring Hospitalization - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergy of Setileuton Tosylate and Corticosteroids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the potential synergistic effects of Setileuton tosylate, a 5-lipoxygenase (5-LO) inhibitor, when combined with corticosteroids. This document outlines the scientific rationale for this combination, summarizes relevant preclinical and clinical findings with related compounds, and provides detailed experimental protocols for future investigations.
While direct experimental data on the synergistic effects of this compound with corticosteroids are not extensively available in published literature, the combination of 5-lipoxygenase (5-LO) inhibitors with corticosteroids has been explored, suggesting a strong potential for synergistic or additive therapeutic benefits in inflammatory diseases. This guide will leverage data from studies on similar 5-LO inhibitors, such as zileuton, and related dual-pathway inhibitors to provide a comparative framework.
Rationale for Combination Therapy
Corticosteroids are potent anti-inflammatory agents that broadly suppress the immune response. However, their long-term use is associated with significant side effects. This compound, by inhibiting the 5-LO enzyme, specifically targets the production of leukotrienes, which are key mediators of inflammation. The combination of these two drug classes is hypothesized to achieve a more profound anti-inflammatory effect at lower doses of each agent, thereby potentially reducing dose-related toxicity.
Preclinical and Clinical Evidence with 5-LO Inhibitors and Corticosteroids
While specific studies on this compound are limited, research on other 5-LO pathway inhibitors provides valuable insights.
A study on a dual 5-lipoxygenase/cyclooxygenase inhibitor (BMY 30094) combined with hydrocortisone valerate in a mouse model of phorbol ester-induced skin inflammation demonstrated synergistic anti-inflammatory activity. A low dose of hydrocortisone valerate (0.005%) or the 5-LO/COX inhibitor (1%) alone had no significant effect. However, the combination of the two resulted in a 76% inhibition of inflammation[1]. This preclinical evidence strongly supports the potential for synergistic outcomes when combining a 5-LO inhibitor with a corticosteroid.
In the clinical setting, the 5-LO inhibitor zileuton has been studied in combination with inhaled corticosteroids (ICS) for the treatment of asthma. While these studies were not specifically designed to quantify synergy using formal methodologies, they demonstrated that the addition of zileuton to ICS therapy improves lung function and asthma control in patients with moderate to severe persistent asthma[2]. One randomized controlled trial showed that treatment with zileuton reduced the frequency of asthma exacerbations requiring corticosteroid treatment[3]. Another study in asthmatic patients already on inhaled corticosteroids found that a single dose of zileuton could still attenuate bronchial hyperresponsiveness[4]. These findings suggest at least an additive, if not synergistic, clinical benefit.
Signaling Pathways and Mechanism of Action
The potential for synergy between this compound and corticosteroids can be understood by examining their distinct but complementary mechanisms of action on the inflammatory cascade.
Experimental Protocols for Assessing Synergy
To rigorously investigate the potential synergistic effects of this compound and corticosteroids, standardized experimental protocols are essential. The following outlines a general workflow for in vitro and in vivo studies, incorporating established methods for quantifying drug interactions.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and a corticosteroid (e.g., dexamethasone) exhibits synergistic, additive, or antagonistic effects on inflammatory responses in cell culture.
Cell Models:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-like cell lines (e.g., U937, THP-1)
-
Bronchial epithelial cell lines (e.g., BEAS-2B)
Experimental Workflow:
Data Analysis for Synergy:
Two primary methods for quantifying drug interactions are the Isobolographic analysis and the Combination Index (CI) method.
-
Isobolographic Analysis: This graphical method plots the doses of two drugs required to produce a specific effect. An isobologram is constructed with the individual drug concentrations on the x and y axes. A straight line connecting the single-agent concentrations that produce a given level of effect (e.g., 50% inhibition, IC50) represents an additive interaction. Data points for the combination that fall below this line indicate synergy, while points above suggest antagonism[5][6][7][8][9][10].
-
Combination Index (CI) Method: Developed by Chou and Talalay, this method provides a quantitative measure of the interaction. The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
In Vivo Synergy Assessment
Objective: To evaluate the synergistic anti-inflammatory effects of this compound and a corticosteroid in an animal model of inflammation.
Animal Model: A relevant model of inflammatory disease should be chosen, such as:
-
Ovalbumin- or house dust mite-induced allergic asthma in mice[14]
-
Carrageenan-induced paw edema in rats
-
Collagen-induced arthritis in mice
Experimental Protocol (Example: Allergic Asthma Model):
-
Sensitization and Challenge: Sensitize and challenge animals (e.g., C57BL/6 mice) with an allergen (e.g., ovalbumin) to induce an asthmatic phenotype, including airway hyperresponsiveness and inflammation.
-
Treatment Groups:
-
Vehicle control
-
This compound alone (at various doses)
-
Corticosteroid alone (e.g., dexamethasone, at various doses)
-
Combination of this compound and corticosteroid (at various dose ratios)
-
-
Drug Administration: Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) prior to the final allergen challenge.
-
Endpoint Measurement (24-48 hours post-challenge):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance in response to a bronchoconstrictor (e.g., methacholine).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantify inflammatory cell influx (eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Lung Histology: Assess inflammatory cell infiltration and mucus production in lung tissue sections.
-
Leukotriene Levels: Measure leukotriene concentrations in BAL fluid or lung homogenates.
-
-
Data Analysis: Analyze the data using two-way ANOVA to assess the interaction between the two drugs. Isobolographic analysis or the CI method can be adapted for in vivo data to determine the nature of the interaction.
Quantitative Data Summary
As direct quantitative data for the synergy between this compound and corticosteroids is not available, the following table presents data from the aforementioned study on a dual 5-LO/COX inhibitor (BMY 30094) and hydrocortisone valerate (HV) to illustrate how such data can be structured.
| Treatment Group | Dose | Inhibition of Inflammation (%) |
| Hydrocortisone Valerate (HV) | 0.2% | 92 |
| Hydrocortisone Valerate (HV) | 0.005% | No significant effect |
| BMY 30094 | 1% | No significant effect |
| BMY 30094 + HV | 1% + 0.005% | 76 |
| Data adapted from a study on phorbol ester-induced mouse skin inflammation[1]. |
Conclusion
The combination of this compound with corticosteroids represents a promising therapeutic strategy for inflammatory diseases. The distinct and complementary mechanisms of action of these two drug classes provide a strong rationale for expecting synergistic or additive effects. While direct experimental evidence for this compound is still needed, data from related 5-LO inhibitors combined with corticosteroids in both preclinical and clinical settings are encouraging. The experimental protocols outlined in this guide offer a robust framework for future research to definitively quantify the synergistic potential of this combination therapy. Such studies are crucial for optimizing treatment strategies and potentially developing safer and more effective anti-inflammatory therapies.
References
- 1. Combination of a dual 5-lipoxygenase/cyclooxygenase inhibitor with a glucocorticoid results in synergistic topical antiinflammatory activity without inducing skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of single-dose zileuton on bronchial hyperresponsiveness in asthmatic patients treated with inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 6. Isobolographic analysis of interactions: an update on applications and utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Setileuton Tosylate
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Proper Management and Disposal of Setileuton Tosylate
The proper disposal of investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only ensures regulatory compliance but also fosters a culture of safety and builds trust in research practices. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound.
All disposal procedures for investigational medications must align with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
Hazard Assessment and Safety Information
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). While a specific SDS for this compound is not publicly available, information for analogous tosylate compounds indicates potential hazards. For instance, the tosylate compound LY2584702 is classified as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[2]. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.
| Hazard Classification (Based on Analogous Compound) | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | pictogram GHS07 | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. |
| Hazardous to the Aquatic Environment, Acute (Category 1) | pictogram GHS09 | P273: Avoid release to the environment. P391: Collect spillage. |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | pictogram GHS09 | P501: Dispose of contents/container to an approved waste disposal plant. |
This data is based on an analogous tosylate compound and should be considered as a guideline. Always refer to the specific SDS for this compound if available.
Experimental Protocol: Disposal of this compound
This protocol outlines the standard procedure for the disposal of unused, expired, or waste this compound in a research setting.
1.0 Objective
To ensure the safe, compliant, and environmentally responsible disposal of this compound.
2.0 Scope
This protocol applies to all laboratory personnel who handle this compound.
3.0 Materials
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (provided by your institution's EHS department).
-
Hazardous waste labels.
-
Waste disposal request forms.
4.0 Procedure
-
Consult Institutional Guidelines: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department to obtain specific procedures and requirements for pharmaceutical waste.
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or dispose of it down the drain. It must be segregated as hazardous pharmaceutical waste.
-
Containerize Waste:
-
Place solid this compound waste directly into a designated hazardous waste container.
-
For solutions containing this compound, use a compatible, leak-proof container. Do not empty vials or other containers; they can be disposed of "as is"[3].
-
-
Labeling:
-
Storage:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA)[3].
-
The SAA should be a secure, secondary containment area away from general laboratory traffic.
-
-
Arrange for Disposal:
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these procedures, researchers and scientists can ensure the safe management of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. stanfordhealthcare.org [stanfordhealthcare.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Setileuton Tosylate
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent pharmaceutical compounds like Setileuton tosylate is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. As a trusted source for laboratory safety, this document goes beyond the product to build a foundation of deep trust by delivering critical value.
Important Note: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on the hazard profiles of structurally related compounds, such as other tosylates and potent pharmaceutical ingredients, and established best practices for handling such materials. It is imperative to treat this compound as a potent compound with the potential for skin, eye, and respiratory irritation, and possible harm if swallowed.
Presumed Hazard Profile
Based on data from related compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed.
-
Causes serious eye irritation. [1]
-
May cause skin irritation. [1]
-
May cause respiratory irritation. [1]
-
Potentially very toxic to aquatic life.
Due to the lack of specific data, it is prudent to handle this compound within a high-potency containment strategy, such as Occupational Exposure Band (OEB) 3 or 4, which requires stringent handling practices to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. It is crucial to select PPE that is resistant to the chemicals being used and to inspect it for integrity before each use.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Storage | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (in a Ventilated Balance Enclosure or Isolator) | - Double nitrile gloves- Disposable gown with tight-fitting cuffs- Safety goggles or a face shield- N95 or higher-rated respirator |
| Dissolving and Solution Preparation | - Double nitrile gloves- Disposable gown with tight-fitting cuffs- Safety goggles or a face shield |
| General Laboratory Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety goggles or a face shield |
| Spill Cleanup | - Double nitrile gloves (chemical-resistant)- Disposable, chemical-resistant gown- Safety goggles and a face shield- Air-purifying respirator with appropriate cartridges |
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan is critical to minimize the risk of exposure.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and associated hazards.
-
Storage: Store in a designated, well-ventilated, and restricted-access area. Keep the container tightly closed.
Weighing and Aliquoting
This procedure should be performed in a certified chemical fume hood, a ventilated balance enclosure (VBE), or a glovebox isolator to prevent inhalation of airborne particles.
-
Preparation: Decontaminate the work surface. Assemble all necessary equipment (e.g., weighing paper, spatula, vials) within the enclosure before introducing the compound.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the primary container inside the ventilated enclosure.
-
Use a dedicated, clean spatula to transfer the desired amount of powder onto weighing paper or into a pre-tared vial.
-
Avoid creating dust. If powder becomes airborne, cease work and allow the ventilation to clear the particles.
-
Securely close the primary container.
-
-
Post-Weighing:
-
Carefully fold the weighing paper or cap the vial.
-
Decontaminate the spatula and any other reusable equipment.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Dissolving and Solution Preparation
-
Solvent Addition: In a chemical fume hood, add the solvent to the vial containing the weighed this compound.
-
Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, etc.), weighing papers, and other disposable materials should be collected in a dedicated, labeled hazardous waste bag within the work area.
-
Seal the bag before removing it from the controlled area.
-
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Emergency Procedures
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Restrict access to the spill area.
-
Report: Notify your laboratory supervisor and institutional safety office.
-
Cleanup (if trained and equipped):
-
Don the appropriate PPE for spill cleanup.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Carefully collect all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a water rinse.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.
Visual Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response logic.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
